5-(3,5-Dichlorophenyl)picolinic acid
Description
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Properties
IUPAC Name |
5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDXNGGKTSSOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(3,5-Dichlorophenyl)picolinic acid CAS number
An In-Depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS Number: 1261980-57-7), a heterocyclic organic compound of significant interest in agrochemical and pharmaceutical research. Structurally, it integrates a picolinic acid core with a 3,5-dichlorophenyl substituent, a combination that imparts notable biological activity. The primary application explored to date is its function as a synthetic auxin, positioning it as a potent herbicidal agent with selectivity for certain crops.[1] This document details the compound's physicochemical properties, outlines a robust synthesis protocol, elucidates its mechanism of action, and explores its current and future applications for researchers, scientists, and professionals in drug development.
Core Compound Identification and Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1261980-57-7 | [1] |
| IUPAC Name | 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | [1] |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | [1] |
| Molecular Weight | 268.09 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | [1] |
| Physical Form | Solid, predicted to be crystalline powder or needles. | Inferred from Picolinic Acid[2] |
| Melting Point | Expected to be higher than parent picolinic acid (136-142°C). | Inferred from structural analogs[1] |
| Solubility | No specific data available. Predicted to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO. | Inferred from Picolinic Acid[2] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is a significant undertaking in heterocyclic chemistry.[1] A common and effective method involves a condensation reaction.[1]
Synthesis Workflow Diagram
The logical flow from starting materials to the purified final product is depicted below. This workflow ensures clarity and reproducibility in a laboratory setting.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Each step includes an explanation of its causal role, ensuring the researcher understands the "why" behind the procedure, which is critical for troubleshooting and optimization.
Objective: To synthesize this compound via a catalyzed condensation reaction.
Materials:
-
3,5-Dichlorobenzaldehyde
-
2-Picolinic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
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Anhydrous solvent (e.g., Toluene or Xylene)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Hydrochloric Acid (HCl) (1M)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Solvents for recrystallization or chromatography (e.g., Ethanol, Hexane/Ethyl Acetate)
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene/xylene), add 3,5-Dichlorobenzaldehyde (1 equivalent) and 2-Picolinic Acid (1.1 equivalents).
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Expertise & Experience: Using a slight excess of picolinic acid helps to drive the reaction to completion, ensuring the more complex benzaldehyde is fully consumed. The Dean-Stark trap is essential for removing water generated during the condensation, which prevents the reverse reaction and improves yield.
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Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., Toluene) to the flask to create a stirrable slurry. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the mixture.
-
Trustworthiness: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the picolinic acid derivative in the subsequent steps of the Hammick reaction mechanism.[3]
-
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
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Authoritative Grounding: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. Continuous monitoring via TLC is a standard protocol for tracking reaction kinetics and determining the optimal endpoint.
-
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the sulfuric acid catalyst.
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Expertise & Experience: This neutralization is critical. Failure to fully neutralize the acid will interfere with the subsequent extraction and purification steps.
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-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.
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Trustworthiness: The product is expected to be more soluble in the organic phase. Multiple extractions ensure maximum recovery of the product from the aqueous layer.
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-
Purification - Acidification & Precipitation: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent. The crude product can often be purified by acid-base chemistry. The carboxylate salt can be extracted into a basic aqueous phase, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous phase is then acidified (e.g., with 1M HCl) to precipitate the pure picolinic acid product, which is collected by filtration.
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Final Purification & Validation: For higher purity, the solid product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
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Authoritative Grounding: These analytical methods provide definitive structural confirmation and a quantitative measure of purity, which are essential for any subsequent biological or chemical studies.
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Mechanism of Action and Biological Activity
The biological effects of this compound are primarily attributed to its role as a synthetic auxin, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[1]
Herbicidal Activity: An Auxin Mimic
Studies on picolinic acid derivatives reveal they function as potent herbicides.[4] The mechanism involves hijacking the plant's natural growth regulation machinery.
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Receptor Binding: The compound mimics the structure of natural auxin, allowing it to bind to auxin co-receptor complexes, particularly those involving TIR1/AFB F-box proteins like AFB5.[4]
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Signal Transduction: This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.
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Proteasomal Degradation: The stabilized complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.
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Gene Expression: The degradation of these repressors liberates Auxin Response Factors (ARFs), which then activate the expression of auxin-responsive genes.
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Uncontrolled Growth: This leads to a massive and uncontrolled activation of growth-related pathways, causing epinasty, tissue swelling, and ultimately, plant death. This herbicidal effect is often selective, proving effective against specific weed species while being safe for crops like corn and wheat.[1]
Mechanism Diagram
Caption: Mechanism of action as a synthetic auxin herbicide.
Applications in Research and Development
The unique properties of this compound open avenues in several scientific domains.
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Agrochemicals: The primary application is in the development of novel, selective herbicides.[1] Its specific mode of action can be leveraged to manage weed resistance to other herbicide classes.
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Pharmaceuticals: While less explored, related picolinic acid derivatives have shown potential antimicrobial and anti-inflammatory activities.[1] This suggests that this compound could serve as a scaffold or lead compound in drug discovery programs.
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Plant Biology Research: As a stable synthetic auxin, it is a valuable chemical tool for researchers studying plant hormone signaling, growth, and development pathways.[1]
-
Coordination Chemistry: Picolinic acids are well-known bidentate chelating ligands.[1] The electron-withdrawing nature of the dichlorophenyl group may enhance the compound's ability to form stable metal complexes, with potential applications in catalysis or materials science.[1]
References
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Center for Biotechnology Information. Available at: [Link]
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picolinic acid. Chemister. Available at: [Link]
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Hammick reaction. Wikipedia. Available at: [Link]
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An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(3,5-Dichlorophenyl)picolinic acid, a molecule of significant interest in both agrochemical and pharmaceutical research. We will delve into its fundamental properties, synthesis, analytical characterization, and its dual roles as a potent herbicide and a promising scaffold for drug discovery, particularly as a furin inhibitor.
Chemical Identity and Physicochemical Properties
The cornerstone of any chemical investigation is a precise understanding of the molecule's identity and physical characteristics.
IUPAC Name and Structural Information
The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid .
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | [1] |
| CAS Number | 1261980-57-7 | [1] |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | [1] |
| Molecular Weight | 268.09 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | [1] |
| InChI Key | GIDXNGGKTSSOGM-UHFFFAOYSA-N | [1] |
| Predicted Melting Point | >150 °C (by analogy to similar structures) | [2] |
| Predicted Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and methanol. | [2] |
Physicochemical Data Interpretation
The physicochemical properties of a compound dictate its behavior in biological and experimental systems. The dichlorophenyl and picolinic acid moieties confer a degree of lipophilicity, suggesting moderate solubility in nonpolar environments, while the carboxylic acid group provides a handle for aqueous solubility, particularly at physiological pH. The predicted high melting point is indicative of a stable crystalline structure.
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method offers high yields and good functional group tolerance.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] In this case, 5-bromo-2-picolinic acid serves as the organohalide and (3,5-dichlorophenyl)boronic acid is the organoboron partner.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
The following protocol is a representative procedure that can be optimized for specific laboratory conditions.
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Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-picolinic acid (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the flask via syringe.
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Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), to the reaction mixture under a positive flow of the inert gas.
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Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 5-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Cool the reaction to room temperature and filter to remove inorganic salts. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Development: A Furin Inhibitor
Recent studies have highlighted the potential of (3,5-dichlorophenyl)pyridine derivatives as potent inhibitors of furin, a proprotein convertase involved in the maturation of a wide range of proteins implicated in various diseases, including viral infections and cancer.[4][5]
Mechanism of Furin Inhibition
Compounds with the (3,5-dichlorophenyl)pyridine scaffold have been shown to bind to the active site of furin, inducing a significant conformational change.[4] This induced-fit mechanism leads to a stable enzyme-inhibitor complex, effectively blocking the proteolytic activity of furin. The 3,5-dichlorophenyl moiety plays a critical role by inserting into a newly formed hydrophobic pocket within the enzyme's active site.
Caption: Mechanism of furin inhibition by this compound.
Biological Activity Data
Table 2: Furin Inhibitory Activity of Related (3,5-Dichlorophenyl)pyridine Derivatives
| Compound | IC₅₀ (nM) | Assay Method | Source(s) |
| Analog 1 | 2.3 | MALDI-TOF-MS | [4] |
| Analog 2 | 1.3 | MALDI-TOF-MS | [4] |
| Analog 3 | 1.8 | MALDI-TOF-MS | [4] |
Note: The analogs differ in the substituent at the 6-position of the picolinic acid ring.
These low nanomolar IC₅₀ values underscore the potential of this chemical scaffold in the development of novel therapeutics targeting furin-dependent pathologies.[4]
Herbicidal Activity: A Synthetic Auxin
Derivatives of picolinic acid are well-established as synthetic auxin herbicides.[6] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.
Mechanism of Action: Targeting AFB5
Unlike natural auxins that primarily interact with the TIR1 receptor, picolinic acid-based herbicides, including this compound, preferentially bind to the F-box protein AFB5.[7] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes and subsequent herbicidal effects.
Caption: Auxin signaling pathway initiated by this compound via the AFB5 receptor.
Analytical Methods
Robust and validated analytical methods are essential for the characterization, quantification, and quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound.[8]
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to pH 3) |
| Elution | Isocratic or gradient, depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 225 nm) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the confirmation of the molecular weight and structural elucidation of this compound.
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Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 268.9763. In negative ion mode, the [M-H]⁻ ion would be at m/z 266.9622.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) and potentially cleavage of the C-C bond between the two aromatic rings.
Conclusion
This compound is a multifaceted molecule with significant implications for both agriculture and medicine. Its well-defined synthesis via Suzuki-Miyaura coupling provides a reliable route for its production. The dual-action nature of this compound, as a potent synthetic auxin and a promising furin inhibitor, makes it a compelling subject for further research and development. This guide has provided a foundational understanding of its properties, synthesis, and biological activities, offering a solid starting point for researchers and drug development professionals.
References
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PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. Retrieved from [Link]
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Goretzki, A., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816-821. Available at: [Link]
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Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Prusinska, M., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(6), 1637-1644. Available at: [Link]
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ResearchGate. (n.d.). Auxin signal transduction pathways. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
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Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391. Available at: [Link]
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Liu, Q., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(21), 7248. Available at: [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
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MDPI. (2023). Development and Prospects of Furin Inhibitors for Therapeutic Applications. Available at: [Link]
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ResearchGate. (n.d.). Overview of the inhibitors used in this study. IC 50 values from enzyme.... Retrieved from [Link]
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Texas State University Digital Collections. (n.d.). Characterization of AFB5 in Arabidopsis Auxin Signaling. Retrieved from [Link]
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YouTube. (2021). Auxin signaling pathway (animation). Retrieved from [Link]
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National Center for Biotechnology Information. (2024). The Role of FveAFB5 in Auxin-Mediated Responses and Growth in Strawberries. Retrieved from [Link]
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Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391. Available at: [Link]
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Pharmaguideline. (2025). Steps for HPLC Method Development. Retrieved from [Link]
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MedCrave. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Introduction to Mass Spectrometry, a Tutorial. Retrieved from [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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YouTube. (2021). Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed fragmentation patterns of the main fragment ions in negative-ion mode for isochlorogenic acid A in the root bark of A. gracilistylus. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved from [Link]
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Korea Science. (n.d.). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Retrieved from [Link]
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Universidade de Lisboa. (n.d.). PHENOLIC COMPOUNDS AND DITERPENOIDS WITH AC. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (1975). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. Retrieved from [Link]
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ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex.... Retrieved from [Link]
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An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid: A Putative Synthetic Auxin Herbicide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(3,5-Dichlorophenyl)picolinic acid, a compound belonging to the picolinate class of synthetic auxin herbicides. While specific public data on this molecule is limited, this document synthesizes available information on its chemical properties, plausible synthetic routes, and its expected mechanism of action based on the well-established behavior of related compounds. We delve into the molecular interactions with plant hormone signaling pathways that are characteristic of this class of herbicides. Furthermore, this guide explores potential biological activities beyond its herbicidal applications and outlines future research directions necessary to fully elucidate its potential in crop protection and other fields. This document is intended for researchers, scientists, and professionals in drug and herbicide development who are interested in the structure-activity relationships and potential applications of novel picolinic acid derivatives.
Introduction: The Picolinic Acid Herbicides - A Legacy of Innovation in Weed Management
The picolinic acid family of herbicides represents a significant and enduring class of synthetic auxins used in global agriculture for the selective control of broadleaf weeds. The story of picolinic acid herbicides began in the mid-20th century with the discovery of picloram by Dow AgroSciences (now Corteva Agriscience), which demonstrated potent activity against a wide range of broadleaf weeds.[1][2] Over the decades, research and development efforts have led to the introduction of other successful picolinic acid herbicides, each with improved characteristics such as crop safety, environmental profile, and weed control spectrum.[1]
These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA).[3][4] However, their greater chemical stability within the plant leads to a persistent and overwhelming auxin signal, disrupting normal growth processes and ultimately causing plant death in susceptible species.[3] The evolution of this class of herbicides has continued with the development of 6-aryl-picolinates, which have shown unique binding properties to auxin receptors.[5]
This compound (CAS No. 1261980-57-7) is a member of this important class of compounds.[6][7] Its structure, featuring a picolinic acid core substituted with a dichlorophenyl group, strongly suggests its role as a synthetic auxin herbicide. While it is not a widely commercialized product, its chemical architecture makes it a compound of significant interest for research into novel herbicides and other bioactive molecules.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1261980-57-7 | [6][7] |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | [7] |
| Molecular Weight | 268.09 g/mol | [7] |
| Purity (Typical) | ≥95% | [7] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)Cl | |
| InChI | InChI=1S/C12H7Cl2NO2/c13-8-1-7(2-9(14)3-8)10-4-5-11(15)12(17-10)16-6-10/h1-6H,(H,16,17) |
digraph "5-(3,5-Dichlorophenyl)picolinic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N1 [label="N"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; C12 [label="C"]; O1 [label="O"]; O2 [label="O"]; H7 [label="H"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Cl1; C5 -- Cl2; C1 -- H1; C2 -- H2; C4 -- H3; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; N1 -- C10; C10 -- C11; C11 -- C7; C8 -- H4; C9 -- H5; C11 -- H6; C10 -- C12; C12 -- O1 [style=double]; C12 -- O2; O2 -- H7;
}
Caption: 2D Structure of this compound.
Synthesis of this compound
Generalized Synthetic Pathway
The synthesis would likely proceed via the following steps:
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Condensation: Reaction of 3,5-dichlorobenzaldehyde with a suitable picoline derivative, such as 2-methyl-5-bromopyridine, followed by oxidation of the methyl group to a carboxylic acid.
-
Cross-Coupling: A more modern and likely approach would involve a Suzuki or Stille cross-coupling reaction between a halogenated picolinic acid ester and 3,5-dichlorophenylboronic acid (or a corresponding stannane).
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
-
Purification: The crude product would then be purified by recrystallization or column chromatography to yield the final, high-purity compound.
Caption: Plausible Suzuki cross-coupling synthesis workflow.
Mechanism of Action: Hijacking the Plant's Growth Machinery
The herbicidal activity of this compound is predicted to stem from its function as a synthetic auxin. This mechanism is well-characterized for the picolinic acid class of herbicides and involves the disruption of normal plant hormone signaling.[3][4]
The Auxin Signaling Pathway
In susceptible plants, synthetic auxins like this compound bind to and activate the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[5] This binding event targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the de-repression of auxin response factors (ARFs), which in turn activate the transcription of a multitude of auxin-responsive genes.
Downstream Effects and Herbicidal Action
The overexpression of auxin-responsive genes leads to a cascade of physiological disruptions, including:
-
Ethylene Production: A rapid increase in the production of the plant hormone ethylene, which is involved in senescence and stress responses.
-
Abscisic Acid (ABA) Accumulation: Elevated levels of ABA, a hormone that inhibits growth and promotes stomatal closure.
-
Uncontrolled Cell Division and Expansion: Leading to epinasty (twisting and curling of stems and leaves), tissue swelling, and disruption of vascular tissues.
The combined effects of this hormonal imbalance overwhelm the plant's ability to maintain normal growth and development, ultimately leading to plant death.
Caption: Proposed mechanism of action signaling pathway.
Potential Applications and Biological Activity
The primary application for this compound, based on its chemical structure, is as a selective herbicide for the control of broadleaf weeds in various crops. Picolinic acid herbicides are known for their efficacy against a wide range of problematic weeds.[1][2]
| Potential Application | Description |
| Herbicidal Activity | Expected to be effective against broadleaf weeds in cereal crops and turf. The dichlorophenyl substitution may confer a specific activity spectrum. |
| Antimicrobial Activity | Some picolinic acid derivatives have shown antimicrobial properties. Further investigation is needed to determine if this compound exhibits activity against pathogenic bacteria or fungi. |
| Anti-inflammatory Activity | Picolinic acid itself has been studied for its immunomodulatory effects. The potential for this derivative to have anti-inflammatory properties warrants further research. |
| Material Science | The rigid, aromatic structure could be of interest in the development of novel polymers or crystalline materials. |
| Synthetic Intermediate | This compound could serve as a valuable building block for the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications. |
Spectroscopic Characterization (Predictive Analysis)
While experimental spectroscopic data for this compound is not publicly available, its structure allows for the prediction of key features in its NMR and IR spectra.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the picolinic acid ring and the dichlorophenyl ring. The protons on the picolinic acid ring would likely appear as doublets and triplets, while the protons on the dichlorophenyl ring would appear as singlets or doublets depending on the substitution pattern. The carboxylic acid proton would be a broad singlet, likely at a high chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretch would be observed around 1700 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region.
Future Research Directions
To fully realize the potential of this compound, several avenues of research are necessary:
-
Synthesis Optimization: Development and publication of a detailed, high-yield synthetic protocol.
-
Full Spectroscopic Characterization: Acquisition and analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data to confirm the structure and purity of the compound.
-
Herbicidal Efficacy Studies: In-depth testing of its herbicidal activity against a broad range of weed species and assessment of its selectivity and safety in important crops. This should include determination of IC₅₀ values.
-
Mechanism of Action Confirmation: Experimental validation of its interaction with the TIR1/AFB auxin receptors and its effects on downstream hormonal pathways.
-
Exploration of Other Biological Activities: Screening for potential antimicrobial, antifungal, and anti-inflammatory properties.
-
Toxicology and Environmental Fate: Comprehensive studies to assess its toxicological profile and its persistence and degradation in the environment.
Conclusion
This compound is a structurally intriguing molecule that fits within the well-established and commercially significant class of picolinic acid herbicides. Based on its chemical architecture, it is predicted to act as a synthetic auxin, disrupting plant growth through the overstimulation of auxin signaling pathways. While a lack of specific public data currently limits a full understanding of its properties and potential, this technical guide provides a solid foundation based on the extensive knowledge of related compounds. Further research into its synthesis, biological activity, and mechanism of action is warranted to determine its utility as a novel crop protection agent or as a lead compound for the development of other bioactive molecules.
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Corteva Agriscience. (2024, January 9). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
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European Patent Office. (1992). PICOLINIC ACID DERIVATIVE, PRODUCTION THEREOF, AND HERBICIDE - EP 0507962 A1. [Link]
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Feng, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1344. [Link]
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Feng, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry. [Link]
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
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Norris-Tull, D. (2024). Picolinic acid family of herbicides - management of invasive plants in the western usa. [Link]
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ResearchGate. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
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MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
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MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]
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An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid Derivatives and Analogs: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 5-(3,5-Dichlorophenyl)picolinic acid represent a versatile chemical scaffold with significant potential across various scientific disciplines, most notably in agriculture and medicine. This technical guide provides a comprehensive overview of this class of compounds, from their chemical synthesis and structure-activity relationships (SAR) to their diverse mechanisms of action and potential therapeutic applications. We delve into their role as synthetic auxins for herbicidal applications and explore their promising activity as antagonists of the P2X7 receptor, a key player in neuroinflammation and other chronic diseases. Furthermore, this guide will touch upon their emerging potential as anticancer and immunomodulatory agents. Detailed experimental protocols and data are presented to provide researchers and drug development professionals with the foundational knowledge required to explore and advance this promising class of molecules.
Introduction: The Versatility of the Picolinic Acid Scaffold
Picolinic acid, a simple pyridine-based carboxylic acid, has proven to be a privileged scaffold in the development of biologically active molecules.[1] Its derivatives have a rich history in medicinal chemistry, leading to a wide array of drugs for treating conditions such as tuberculosis, cancer, diabetes, and neurodegenerative diseases.[2] The introduction of a 5-aryl substituent, particularly a dichlorophenyl group, has given rise to a class of compounds with unique and potent biological activities.
The focus of this guide, this compound and its analogs, have demonstrated significant utility in two primary areas:
-
Agriculture: As synthetic auxins, these compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of targeted plant species, making them effective herbicides.[3]
-
Pharmacology: These derivatives have emerged as potent antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory and neurological disorders.[4] This has opened up avenues for the development of novel therapeutics for conditions such as chronic pain and neuroinflammation.[5]
This guide will provide a detailed exploration of these and other emerging applications, offering a technical resource for researchers seeking to understand and harness the potential of this chemical class.
Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a Suzuki cross-coupling reaction, which allows for the versatile introduction of the dichlorophenyl moiety onto the picolinic acid backbone.
General Synthesis Strategy: Suzuki Cross-Coupling
A prevalent method for synthesizing 5-aryl-picolinic acids is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with a halide, providing a powerful tool for creating carbon-carbon bonds.
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Methodological & Application
Application Note: High-Purity Isolation of 5-(3,5-Dichlorophenyl)picolinic Acid
Abstract
This application note provides a comprehensive guide for the purification of 5-(3,5-Dichlorophenyl)picolinic acid from a crude synthetic mixture. Recognizing the compound's importance as a building block in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications.[1] This document details two robust, orthogonal purification strategies: a primary method based on acid-base extraction followed by recrystallization, and an alternative method using flash column chromatography. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the chemical principles behind each step to allow for logical adaptation and troubleshooting. Purity verification techniques are also discussed to ensure the final product meets stringent quality standards.
Compound Profile and Purification Rationale
Physicochemical Properties: this compound is a crystalline solid at room temperature. Its structure, featuring a picolinic acid moiety and a dichlorophenyl group, dictates its solubility and chemical behavior. The carboxylic acid group (pKa ≈ 5.3) allows for pH-dependent solubility, while the chlorinated aromatic system imparts significant hydrophobicity.[2]
-
Solubility Profile: The compound exhibits poor solubility in neutral or acidic water but is readily soluble in basic aqueous solutions due to the formation of its carboxylate salt.[3][4][5] It demonstrates favorable solubility in polar aprotic solvents like DMSO and DMF, and low to moderate solubility in alcohols such as ethanol.[1] The presence of the dichlorophenyl group significantly reduces its aqueous and alcohol solubility compared to the parent picolinic acid.[1][6]
Common Impurities: The nature of impurities in the crude mixture is highly dependent on the synthetic route. A common synthesis might involve a cross-coupling reaction.[1] Therefore, typical impurities may include:
-
Unreacted starting materials (e.g., boronic acids, halogenated pyridines).
-
Homocoupled byproducts.
-
Catalyst residues (e.g., palladium complexes).
-
Neutral organic byproducts.
Strategy Rationale: The purification strategy leverages the acidic nature of the target compound. An acid-base extraction is an exceptionally effective first step to separate the acidic product from neutral and basic impurities.[5][7][8] Subsequent recrystallization further refines the product by removing impurities with similar acidity but different solubility profiles.[3][9] For challenging separations or smaller scales, flash column chromatography provides an excellent alternative by separating compounds based on their differential adsorption to a stationary phase.[1][10]
Integrated Purification Workflow
The overall strategy is to first perform a bulk purification using acid-base extraction to isolate the acidic product. The resulting solid is then polished using either recrystallization or flash chromatography, depending on the impurity profile and scale.
Caption: Integrated workflow for the purification of this compound.
Primary Protocol: Acid-Base Extraction and Recrystallization
This method is ideal for larger quantities and for removing non-acidic impurities.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 200 mL) in a separatory funnel. Ensure all solids are fully dissolved.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL).
-
Causality: NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid, converting it to its water-soluble sodium salt.[5][8] This selectively pulls the target compound into the aqueous layer, leaving neutral impurities in the organic layer. Using a weak base minimizes the risk of hydrolyzing any ester impurities that might be present.[7]
-
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes. Allow the layers to separate fully and drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete recovery of the product. Combine all aqueous extracts.
-
Organic Wash (Back-Extraction): Wash the combined aqueous extracts with fresh EtOAc (50 mL).
-
Causality: This step removes any neutral impurities that may have been physically trapped in the aqueous layer, thereby increasing the purity of the final product.
-
-
Acidification and Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2.[3] A white precipitate of the pure picolinic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.
-
Drying: Dry the solid product under high vacuum to a constant weight. At this stage, the product should be significantly purer.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: A solvent system of ethanol and water is often effective for picolinic acids.[3][11] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room or cold temperatures.
-
Dissolution: Place the dried solid from the extraction into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed. Add a drop or two of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under high vacuum.
Alternative Protocol: Flash Column Chromatography
This method is preferred for small-scale purification or when impurities have similar acidic properties to the target compound.
Step-by-Step Protocol: Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point.[10] The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.[10][12]
-
Column Packing: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude sample.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.[14] Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Run the column by applying positive pressure, collecting fractions continuously. Monitor the elution of the compound using TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.[12] Co-evaporate with toluene to azeotropically remove any residual acetic acid from the eluent.[10] Dry the resulting solid under high vacuum.
Verification of Purity
To validate the success of the purification, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome for Pure Sample |
| HPLC | Quantitative purity assessment | A single major peak with >98% area.[15][16] |
| ¹H NMR | Structural confirmation and impurity detection | Sharp signals corresponding to the protons of the molecule with correct integration and splitting patterns. Absence of impurity peaks.[17] |
| Melting Point | Qualitative purity check | A sharp melting point range (e.g., within 1-2 °C) consistent with literature values. |
| LC-MS | Mass confirmation | A parent ion peak corresponding to the expected mass of the compound. |
Quantitative ¹H NMR (qNMR) can also be used as a powerful orthogonal method for purity determination, as it can identify and quantify non-chromophoric impurities or residual solvents that may be missed by HPLC.[18][19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low recovery from extraction | Incomplete extraction or premature precipitation. | Ensure pH is sufficiently basic (>8) during extraction and sufficiently acidic (<3) during precipitation. Perform multiple extractions. |
| Oily product after precipitation | Presence of persistent impurities. | Proceed with recrystallization or chromatography. Ensure the product is fully dried. |
| Poor separation in chromatography | Incorrect solvent system. | Re-optimize the eluent using TLC. Ensure the column is not overloaded. Add acetic acid to the eluent to reduce tailing. |
| Compound "streaking" on TLC | Compound is interacting strongly with the acidic silica. | Add a small amount (0.5-1%) of acetic acid to the TLC mobile phase.[13] |
Conclusion
The protocols described provide robust and reliable methods for obtaining high-purity this compound. The choice between the primary extraction/recrystallization workflow and the chromatography-based method depends on the scale of the purification and the nature of the impurities. By understanding the chemical principles underlying each step and employing rigorous analytical verification, researchers can confidently produce material suitable for the most demanding applications in drug discovery and chemical research.
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General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
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Isolation of a Carboxylic acid. Reddit r/chemhelp. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis method of 3-cloro-5-bromo-2-picolinic acid. Patsnap. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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-
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(3,5-Dichlorophenyl)picolinic acid
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(3,5-Dichlorophenyl)picolinic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate analysis of this compound for purity assessment, stability testing, and quality control purposes. The described protocol has been developed based on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
This compound is an organic compound featuring a picolinic acid core substituted with a dichlorophenyl group.[4] Its structure, combining a hydrophilic pyridine carboxylic acid moiety with a hydrophobic dichlorinated phenyl ring, presents a moderate analytical challenge that is well-suited for reversed-phase chromatography. The accurate quantification of this molecule is critical in various stages of pharmaceutical development and research.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5] This guide details a method that leverages a C18 stationary phase, which provides the necessary hydrophobic interactions with the dichlorophenyl group, and an acidified aqueous-organic mobile phase to control the ionization and ensure optimal retention and peak shape of the acidic analyte.
Causality Behind Experimental Choices
-
Chromatographic Mode (Reversed-Phase): The analyte possesses significant non-polar character due to the dichlorophenyl ring, making reversed-phase chromatography the ideal separation mode.[6][7] A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention capabilities, which are necessary to achieve adequate separation from polar impurities and the solvent front.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water, with a phosphoric acid modifier.
-
Acetonitrile is chosen as the organic solvent due to its low viscosity, low UV cutoff, and excellent elution strength for compounds of this polarity.[8]
-
Phosphoric Acid is added to acidify the mobile phase to a pH of approximately 2.5-3.0. At this pH, the carboxylic acid group on the picolinic acid moiety (pKa ~5.4) will be fully protonated (non-ionized).[7] Suppressing ionization minimizes peak tailing and ensures consistent, reproducible retention based on hydrophobic interactions rather than secondary ionic interactions with residual silanols on the stationary phase.[5][7]
-
-
Detection (UV Absorbance): The aromatic rings (pyridine and dichlorophenyl) in the analyte's structure provide strong chromophores, making UV detection highly effective. Based on the UV spectrum of picolinic acid and related aromatic compounds, a detection wavelength of 265 nm is selected to provide high sensitivity and specificity.[8][9]
Experimental Protocol
Materials and Equipment
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water (e.g., Milli-Q or equivalent)
-
Reagents: 85% Phosphoric acid (analytical grade)
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm PTFE or nylon)
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 10 minutes |
Step-by-Step Methodology
2.3.1. Mobile Phase Preparation (1 L)
-
Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.
-
Measure 400 mL of HPLC-grade water and add it to the same solvent bottle.
-
Using a pipette, add 1.0 mL of 85% phosphoric acid to the mixture.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.
2.3.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
2.3.3. Working Standard and Calibration Curve Preparation
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Transfer each standard solution to an HPLC vial for analysis.
2.3.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample in a suitable solvent (acetonitrile is recommended) to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2.3.5. System Equilibration and Analysis
-
Set up the HPLC system with the parameters listed in the Chromatographic Conditions table.
-
Purge the pump lines with the mobile phase.
-
Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standards and samples according to the defined sequence.
HPLC Workflow Diagram
The following diagram outlines the complete analytical workflow from preparation to final data analysis.
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- 8. Picolinic Acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Formulation of 5-(3,5-Dichlorophenyl)picolinic Acid for Field Trial Applications: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The transition of a novel active ingredient (AI) from laboratory synthesis to field evaluation is a critical juncture in agrochemical development. The efficacy and reliability of field trial data are intrinsically linked to the quality and suitability of the formulation. This document provides a comprehensive guide to the formulation of 5-(3,5-Dichlorophenyl)picolinic acid, a compound with potential herbicidal activity, for robust field trials.[1][2][3] We delve into pre-formulation analysis, rationale-driven selection of formulation types, detailed laboratory protocols for creating Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations, and essential quality control (QC) and stability testing procedures. The protocols herein are designed to be self-validating, ensuring that researchers can produce consistent, high-quality formulations essential for generating reliable biological efficacy data.
Pre-Formulation Assessment: The Foundation of Rational Design
Before any formulation work commences, a thorough understanding of the active ingredient's physicochemical properties is paramount. These properties dictate the feasible formulation strategies, influence the choice of excipients, and predict potential stability challenges. For this compound, much can be inferred from its structural parent, picolinic acid, and related chlorinated derivatives.[4][5]
The introduction of the 3,5-dichlorophenyl group significantly increases the molecule's hydrophobicity compared to the highly water-soluble picolinic acid.[4][6] This low aqueous solubility is the primary challenge to address, making formulations designed for insoluble AIs the most logical starting point. The compound's acidic nature (due to the carboxylic acid group) and thermal stability up to approximately 200°C are also key considerations for processing and storage.[4]
| Property | Inferred Value / Observation | Rationale / Implication for Formulation | Source |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | - | [4] |
| Molecular Weight | 268.10 g/mol | Influences concentration calculations. | [4] |
| Physical Form | Expected to be a crystalline solid. | Dictates the need for milling in SC formulations or dissolution in EC formulations. | [7] |
| Melting Point | >150 °C (Higher than picolinic acid's 136-142°C) | High melting point suggests good thermal stability for processing. | [4][8] |
| Aqueous Solubility | Low | The primary driver for selecting either an EC (dissolved in oil) or SC (suspended in water) formulation. Direct aqueous solutions are not viable. | [4] |
| Organic Solvent Solubility | Favorable in polar aprotic solvents (DMSO, DMF); moderate in aromatic hydrocarbons; low to moderate in alcohols. | Crucial for developing a stable EC formulation. A solvent screen is the first experimental step. | [4][5] |
| pKa | ~5.3 (inferred from picolinic acid) | The acidic nature may influence compatibility with certain excipients and affect pH-dependent stability. | [7] |
| Thermal Stability | Stable up to ~200°C | Allows for moderate heating during formulation processing if required to aid dissolution. | [4] |
Formulation Development Strategy: Choosing the Right Vehicle
Given the low aqueous solubility of this compound, two primary formulation types are recommended for initial field trials: Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).
-
Emulsifiable Concentrate (EC): This approach involves dissolving the AI in a water-immiscible solvent system and adding a blend of emulsifiers.[9][10] When diluted in water in the spray tank, it forms a spontaneous "milky" oil-in-water emulsion.[11]
-
Causality: This is often the simplest and most cost-effective method for oil-soluble AIs. The solvent can also enhance cuticular penetration on the target weed, potentially increasing bio-efficacy.[10] The primary prerequisite is identifying a suitable solvent or solvent blend that can dissolve the AI to the target concentration (e.g., 200 g/L) and is compatible with the emulsifier system.
-
-
Suspension Concentrate (SC): This is an aqueous-based formulation where the solid, finely-milled AI is suspended in water with the aid of dispersants, wetting agents, and a rheology modifier to prevent settling.
-
Causality: SC formulations avoid the use of potentially phytotoxic or environmentally unfavorable organic solvents.[9] This is an excellent alternative if a suitable solvent for an EC cannot be found or if the AI is prone to degradation in certain solvents. However, it requires a milling step to achieve a fine particle size (typically <5 µm), which is critical for suspension stability and biological activity.
-
Protocol 1: Emulsifiable Concentrate (EC) Formulation (200 g/L)
This protocol details the preparation of a 200 g/L EC formulation. The selection of a specific solvent and emulsifier blend requires preliminary screening for solubility and emulsion stability. Aromatic hydrocarbons (e.g., Solvesso™ 150) are common solvents for such AIs.[12] The emulsifier system is typically a blend of non-ionic and anionic surfactants to ensure robust stability across varying water hardness.[12]
Materials & Equipment
-
This compound (Technical grade, >95% purity)
-
Aromatic solvent (e.g., Solvesso™ 150 or equivalent)
-
Emulsifier Blend (e.g., Calcium dodecylbenzene sulfonate [anionic] and Ethoxylated alcohol [non-ionic] blend)
-
Magnetic stirrer with heating capabilities
-
Glass beakers and graduated cylinders
-
Analytical balance
Step-by-Step Methodology
-
Solvent Dispensing: In a tared glass beaker, add approximately 80% of the final required volume of the aromatic solvent.
-
AI Dissolution: Place the beaker on a magnetic stirrer. While stirring, slowly add the pre-weighed this compound technical powder. Gentle heating (40-50°C) may be applied to facilitate dissolution. Causality: Heating increases the rate of dissolution, but should be kept below temperatures that could cause degradation.
-
Clarity Check: Continue stirring until the AI is completely dissolved and the solution is clear. Visually inspect for any undissolved particulates.
-
Emulsifier Addition: Once the solution has cooled to room temperature, add the pre-weighed emulsifier blend while continuing to stir. Mix for 10-15 minutes until the blend is homogeneously incorporated.
-
Final Volume Adjustment: Carefully add the remaining aromatic solvent to reach the final target volume. Stir for an additional 15 minutes to ensure complete homogeneity.
-
Packaging: Transfer the final EC formulation into a chemically resistant container (e.g., fluorinated HDPE or glass) for storage and quality control testing.
EC Formulation Workflow
Caption: Workflow for preparing an Emulsifiable Concentrate (EC).
Protocol 2: Suspension Concentrate (SC) Formulation (400 g/L)
This protocol describes the creation of a high-load SC formulation. The key to a stable SC is reducing the AI particle size through wet milling and selecting an effective dispersant/wetting agent system to keep the particles suspended.
Materials & Equipment
-
This compound (Technical grade, >95% purity)
-
Wetting Agent (e.g., Sodium lignosulfonate)
-
Dispersant (e.g., Naphthalene sulfonate condensate)
-
Antifreeze (Propylene Glycol)
-
Thickener (e.g., Xanthan Gum)
-
Biocide
-
Deionized Water
-
High-shear mixer and a bead mill
-
Particle size analyzer
Step-by-Step Methodology
-
Aqueous Phase Preparation: In a suitable vessel, combine deionized water, propylene glycol, the wetting agent, and the dispersant. Mix with a high-shear mixer until all components are dissolved.
-
AI Incorporation: While mixing, slowly add the technical powder of this compound to form a slurry. Mix until the powder is fully wetted.
-
Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 5 µm). Causality: This step is critical. Smaller particles are less prone to sedimentation (Stokes' Law) and provide a larger surface area for biological activity upon application. Monitor particle size periodically during milling.
-
Thickener & Biocide Addition: Transfer the milled concentrate to a low-shear mixing vessel. Slowly add a pre-hydrated xanthan gum solution (thickener) and the biocide. Mix gently until a homogeneous, viscous suspension is formed. Causality: The thickener builds a network structure in the water, physically hindering particle settling during storage. The biocide prevents microbial growth in the aqueous formulation.
-
Final QC & Packaging: Perform final quality control checks (see Section 5) and package in an appropriate container.
SC Formulation Workflow
Caption: Workflow for preparing a Suspension Concentrate (SC).
Quality Control and Stability Assessment
Rigorous QC is non-negotiable to ensure the formulation is physically and chemically stable and will perform as expected in the field.[13][14][15] Stability studies, often following OECD guidelines, are conducted to determine the shelf-life of the formulation under various conditions.[16][17][18]
Key Quality Control Tests
| Parameter | EC Formulation Specification | SC Formulation Specification | Test Method |
| Appearance | Clear, homogeneous liquid | Opaque, uniform suspension | Visual Inspection |
| Active Ingredient Content | 200 g/L ± 5% | 400 g/L ± 5% | HPLC-UV |
| pH (1% dilution) | 4.0 - 6.0 | 5.0 - 7.0 | pH Meter |
| Emulsion Stability | Stable emulsion for ≥ 2 hrs with minimal creaming | N/A | CIPAC MT 36 |
| Spontaneity of Dispersion | N/A | Spontaneously disperses in water | CIPAC MT 160 |
| ** suspensibility** | N/A | ≥ 80% | CIPAC MT 184 |
| Particle Size | N/A | D90 < 5 µm | Laser Diffraction |
| Viscosity | Report to provide baseline | 200 - 500 mPa·s | Rotational Viscometer |
Accelerated Stability Study Protocol
-
Sample Preparation: Package the formulation in commercial-grade containers.
-
Storage: Place samples in a stability chamber at an elevated temperature (e.g., 54°C for 14 days, which simulates approximately 2 years at room temperature, as per CIPAC guidelines). Keep control samples at room temperature and 4°C.
-
Time Points: Analyze samples at Time 0 and after the specified storage period (e.g., 14 days).
-
Analysis: At each time point, perform the full suite of QC tests listed in the table above. The formulation passes if all parameters remain within specification. Significant degradation of the AI (<95% of initial) or failure of physical tests (e.g., emulsion separation, irreversible settling) indicates instability.
Stability Testing Workflow
Caption: Workflow for an accelerated stability study.
Protocol for Field Trial Spray Solution Preparation
Correct dilution and mixing in the field are critical for accurate application and obtaining meaningful data. The following protocol provides a standardized mixing order.[19]
Step-by-Step Mixing Procedure
-
Tank Filling (50%): Fill the spray tank with 50% of the required volume of clean water.
-
Start Agitation: Begin agitation and maintain it throughout the entire mixing process. Causality: Continuous agitation is crucial to ensure the formulation disperses or emulsifies correctly and does not settle or separate in the tank.[20]
-
Add Formulation: Add the measured quantity of the this compound formulation (EC or SC) to the tank.
-
Tank Filling (90%): Continue filling the tank with water until it is about 90% full.
-
Add Adjuvants (if required): If the trial protocol calls for adjuvants (e.g., non-ionic surfactants, crop oil concentrates), add them at this stage.[21][22] The herbicide label or trial protocol will specify the type and amount.[23]
-
Final Volume: Add the remaining water to reach the final desired spray volume.
-
Apply Immediately: Apply the spray solution as soon as possible after preparation to avoid any potential for settling or emulsion breakdown.[20]
Field Dilution and Mixing Workflow
Caption: Standard mixing order for preparing a field spray solution.
References
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
- Google Patents. (1967). Picolinic acid compounds.
-
SpringerLink. (2014). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Available at: [Link]
-
PubMed Central (PMC). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]
-
PubChem. Picolinic acid | C6H5NO2 | CID 1018. Available at: [Link]
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University of Florida - IFAS Extension. Pesticide Formulations. Available at: [Link]
-
Purdue Extension. Adjuvant Use With Herbicides: Factors to Consider. Available at: [Link]
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South African Sugarcane Research Institute (SASRI). (2018). Guidelines for preparing Agrochemical field trials in sugarcane. Available at: [Link]
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WebQC.org. picolinic acid. Available at: [Link]
-
Croda Agriculture. Formulating emulsifiable concentrate (EC). Available at: [Link]
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SDSU Extension. (2022). Preparing Spray Solutions: Mixing Order. Available at: [Link]
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International Atomic Energy Agency (IAEA). (2010). Quality Control of Pesticide Products. Available at: [Link]
-
PubMed Central (PMC). (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available at: [Link]
-
University of Kentucky. (2018). Pesticide Formulations. Available at: [Link]
- Google Patents. (2013). Emulsifiable concentrate formulation.
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OECD iLibrary. (2007). OECD Guidelines for the Testing of Chemicals, Section 5 - Other Test Guidelines. Available at: [Link]
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World Health Organization (WHO). Quality control of Pesticide Products – Guidelines for National Laboratories. Available at: [Link]
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CORE. (1998). GUIDELINES FOR TRIALS PRIOR TO REGISTRATION OF CHEMICAL CONTROL AGENTS FOR USE ON TOBACCO: 1998. Available at: [Link]
-
ResearchGate. Structures of various picolinic acid auxin herbicides and.... Available at: [Link]
-
MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Available at: [Link]
-
OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]
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SePRO Corporation. (2024). Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. Available at: [Link]
-
Penn State Extension. (2022). Spray Adjuvants. Available at: [Link]
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Corteva Agriscience. Herbicide Mixing Order Matters. Available at: [Link]
-
Eurofins USA. Pesticide Testing Considerations: A Guide for QA and Food Safety Managers. Available at: [Link]
-
Pesticide Registration Toolkit. Residue trials for crops or plant products used as food or feed. Available at: [Link]
-
Agri-Training. Agrochemical Formulations. Available at: [Link]
-
PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Available at: [Link]
-
Penn State University. Herbicide Applicator Training. Available at: [Link]
-
Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. Available at: [Link]
-
Scribd. Chapter 3 - Emulsifiable Concentrates (EC). Available at: [Link]
-
UMass Extension. Testing for and Deactivating Herbicide Residues. Available at: [Link]
-
Government of Canada Publications. (1998). Residue chemistry guidelines section 9 crop field trials. Available at: [Link]
-
BioOne. Picolinic acid family of herbicides. Available at: [Link]
-
OECD iLibrary. (2009). OECD Guideline for the Testing of Chemicals. Available at: [Link]
-
PubChem. CID 10390396 | C25H26ClN5O3. Available at: [Link]
-
ResearchGate. (2024). (PDF) Pesticide formulation testing: importance and protocols. Available at: [Link]
-
Bohrium. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. Available at: [Link]
-
SpringerLink. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Available at: [Link]
-
MDPI. (2024). Identifying Structural Risks in China's Agricultural Global Value Chain Network: An Aggregated Analysis of Mainland China, Hong Kong, and Taiwan. Available at: [Link]
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developing analytical standards for 5-(3,5-Dichlorophenyl)picolinic acid
An Application Note for the Development of Analytical Standards for 5-(3,5-Dichlorophenyl)picolinic acid
Abstract
This application note provides a comprehensive guide for the development of analytical standards for this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for physicochemical characterization, purity determination, and structural confirmation. The guide emphasizes a rationale-driven approach to method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure the generation of robust and reliable data.
Introduction: The Imperative for a Well-Characterized Standard
This compound is an organic compound featuring a picolinic acid moiety linked to a dichlorophenyl group.[1] Its molecular formula is C₁₂H₈Cl₂NO₂ with a molecular weight of approximately 284.11 g/mol . While specific applications are still under investigation, its structural similarity to other picolinic acid derivatives suggests potential utility in medicinal chemistry and material science.[1][2][3] Picolinic acids are known for their ability to form stable complexes with various metal ions, making them valuable in the development of therapeutic and diagnostic agents.[2][3]
The progression of any novel compound from discovery to application is critically dependent on the availability of a well-characterized analytical standard. This reference standard serves as the benchmark against which all subsequent batches of the material are tested, ensuring consistency, purity, and safety. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] This document outlines the necessary protocols to establish such a standard for this compound, ensuring its identity, purity, and quality.
Physicochemical Characterization of the Reference Standard
Before developing quantitative methods, the bulk material intended for use as a reference standard must be thoroughly characterized.
2.1 Identity Confirmation The primary structure of the compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. The spectra should be consistent with the proposed structure of this compound. Proton and carbon chemical shifts, coupling constants, and integrations must align with theoretical predictions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass. The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) provides a distinctive signature that must be present.
-
Infrared (IR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and aromatic C-H and C=C vibrations.
2.2 Purity and Impurity Profile A combination of chromatographic and other techniques is necessary to build a complete purity profile.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Diode Array Detector (DAD) is the primary tool for assessing the purity and identifying potential organic impurities.[5]
-
Water Content: Karl Fischer titration is the standard method for quantifying the water content in the reference material.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to determine the content of residual solvents from the synthesis and purification process.[1]
-
Inorganic Impurities: Analysis of the sulfated ash content provides a measure of the total amount of inorganic impurities.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) can indicate the presence of volatiles and assess thermal stability, while Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify potential polymorphisms.[1]
Experimental Protocols
The following section details the step-by-step methodologies for the key analytical techniques.
Workflow for Analytical Standard Development
The overall process for establishing a validated analytical standard is outlined below. This workflow ensures a systematic approach from initial characterization to final method validation and implementation.
Caption: Overall workflow for the characterization and validation of an analytical reference standard.
3.1 Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Rationale: The dichlorophenyl and picolinic acid moieties make the molecule relatively non-polar and UV-active, making RP-HPLC with UV detection an ideal choice. A C18 stationary phase provides strong hydrophobic interactions for good retention.[6][7] The mobile phase pH is buffered to ensure the carboxylic acid is in a consistent protonation state (typically deprotonated at neutral or slightly acidic pH) to achieve sharp, symmetrical peaks. Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, e.g., Milli-Q).
-
Formic acid or Ammonium acetate (for mobile phase buffering).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further to 0.1 mg/mL for analysis.
-
Chromatographic Conditions:
-
Set up the HPLC system with the conditions outlined in the table below.
-
Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks detected. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Use the DAD to confirm peak purity and check for co-eluting impurities.
Table 1: Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention for hydrophobic aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to suppress ionization of silanols and ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is used for initial screening of unknown impurities.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | DAD, 254 nm | Wavelength where the aromatic rings are expected to have strong absorbance. |
3.2 Protocol: Impurity Identification by LC-MS
Rationale: To identify unknown peaks observed in the HPLC purity method, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. It provides molecular weight information that is critical for proposing impurity structures. The characteristic isotopic signature of chlorine (a 3:1 ratio of M to M+2) is a powerful tool for confirming the presence of chlorine atoms in any detected impurities.[9]
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution data).
-
Same column and mobile phases as the HPLC method (formic acid is a volatile buffer compatible with MS).
-
This compound sample.
Procedure:
-
LC Conditions: Use the same LC gradient as developed in the HPLC-UV method to ensure a correlation between the UV and MS chromatograms.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. Positive mode will likely show [M+H]⁺, while negative mode will show [M-H]⁻.
-
Mass Range: Scan a broad range, e.g., 50-500 m/z.
-
Data Acquisition: Acquire full scan data to detect all ions. For potential impurities, perform fragmentation (MS/MS) to obtain structural information.
-
-
Analysis: Inject the sample. Correlate the peaks in the Total Ion Chromatogram (TIC) with the peaks from the UV chromatogram.
-
Data Interpretation:
-
For each impurity peak, extract the mass spectrum.
-
Determine the molecular weight from the parent ion.
-
Examine the isotopic pattern to confirm if it contains one or more chlorine atoms.
-
Use MS/MS fragmentation data to propose a chemical structure for the impurity.
-
3.3 Protocol: Structural Confirmation by ¹H NMR
Rationale: NMR provides definitive structural confirmation. The spectrum of the reference standard should be clean, with sharp signals and integrations that match the number of protons in the molecule.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.
-
Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Reference the spectrum to TMS at 0.00 ppm.
-
Integrate all signals.
-
Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to a specific proton in the molecule's structure. The spectrum should be free of significant impurity signals.
-
Method Validation Protocol
All analytical methods used to characterize a reference standard must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[10][11][12] The following describes the validation of the HPLC purity method.
Decision Tree for Validation Parameter Selection
Caption: Decision tree for selecting required validation parameters based on the analytical procedure's purpose, as guided by ICH Q2(R2).
4.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][12]
-
Protocol: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress). Analyze the stressed samples by HPLC-DAD. The method is specific if the main peak is resolved from all degradation product peaks (resolution > 1.5), and peak purity analysis (via DAD) shows no co-elution.
4.2 Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the limit of quantitation (LOQ) to 120% of the target concentration. Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4.3 Accuracy
-
Protocol: Analyze samples of known concentration (e.g., spiked placebo or by comparison to a well-characterized standard) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4.4 Precision Precision is assessed at two levels: repeatability and intermediate precision.[13]
-
Repeatability (Intra-assay precision):
-
Protocol: Perform at least six replicate measurements of the same sample at 100% of the test concentration, or analyze three different concentrations in triplicate.[4]
-
Acceptance Criteria: The RSD should be ≤ 1.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD over all conditions should be ≤ 2.0%.
-
4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the intended analyte. | Peak is resolved from all others; peak purity index > 0.99. |
| Linearity | To show a direct relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Defined by linearity study. |
| Accuracy | To show the closeness of test results to the true value. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | To show precision under the same conditions over a short interval. | RSD ≤ 1.0%. |
| Precision (Intermediate) | To show precision within the same lab under different conditions. | RSD ≤ 2.0%. |
| LOQ | The lowest amount that can be quantitatively determined. | S/N ≥ 10; demonstrated precision and accuracy at this level. |
| LOD | The lowest amount that can be detected. | S/N ≥ 3. |
Conclusion
References
-
Bawa, R. A., et al. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
-
NIST. 2-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]
-
Lagalante, A. F., & Oswald, T. D. (2008). Analysis of p,p′-dichlorodiphenyltrichloroethane (p,p′-DDT) by liquid chromatography/atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]
-
Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
NIST. p,p'-DDT. NIST WebBook. Available at: [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
NIH. (2013). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available at: [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]
-
ResearchGate. (2016, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Available at: [Link]
-
PubChem. 3,5-Dichloro-2-pyridinecarboxylic acid. Available at: [Link]
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ResearchGate. (2012). Utility of p-Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-p-benzoquinone for the Spectrophotometric Determination of Rizatriptan Benzoate. Available at: [Link]
- Google Patents. CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
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Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Pesticide Analysis by Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2010). Raman spectra of picolinic acid at the indicated pH values. Available at: [Link]
-
NIH. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]
-
ChemEurope.com. Dichlorodiphenyldichloroethylene. Available at: [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
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PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Available at: [Link]
-
AMSbiopharma. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Lopresti, M., et al. (2024, May 5). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]
-
PubChem. 3,5-Pyridinedicarboxylic acid. Available at: [Link]
- Patsnap. Synthesis method of 3-cloro-5-bromo-2-picolinic acid.
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PubChem. O,P'-Ddt. Available at: [Link]
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Wikipedia. Picolinic acid. Available at: [Link]
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Troubleshooting & Optimization
overcoming solubility issues of 5-(3,5-Dichlorophenyl)picolinic acid in polar solvents
Technical Support Center: 5-(3,5-Dichlorophenyl)picolinic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to overcome these issues in their experiments.
Understanding the Molecule: A Proactive Approach to Solubility
This compound possesses distinct structural features that govern its physicochemical properties. Proactive analysis of its structure is key to predicting and solving solubility challenges.
-
Picolinic Acid Head: This pyridine-2-carboxylic acid moiety provides a handle for pH-dependent solubility. The carboxylic acid group is weakly acidic, with an estimated pKa value around 5.4.[1]
-
Dichlorophenyl Tail: The 3,5-dichlorophenyl group is bulky and highly hydrophobic. This region of the molecule is the primary driver of its poor intrinsic solubility in aqueous and polar solvents.
This combination of a weakly acidic, polar "head" and a large, nonpolar "tail" classifies the compound as a poorly soluble weak acid. Such compounds often exhibit low dissolution rates and require formulation strategies to achieve desired concentrations in polar solvent systems.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS (pH 7.4)?
A1: The insolubility is due to the molecule's dominant hydrophobic character, conferred by the dichlorophenyl ring. In its neutral (protonated) state, which is favored at pH values significantly below its pKa (~5.4), the molecule is highly lipophilic and prefers to self-associate into a solid, crystalline form rather than interact with polar water molecules. At pH 7.4, while some of the acid will be deprotonated to its more soluble anionic form, the intrinsic insolubility of the neutral form is often too high to overcome, resulting in poor overall solubility.
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?
A2: Understanding this distinction is critical for designing and interpreting your experiments.
-
Kinetic Solubility: This is typically measured in early-stage discovery. It involves dissolving the compound in an organic solvent (like DMSO) first and then diluting this stock solution into an aqueous buffer.[3] The resulting measurement reflects the concentration at which the compound begins to precipitate from a supersaturated solution and is influenced by the rate of precipitation.[4] It is a non-equilibrium measurement.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound in the solution becomes constant.[5][6]
For initial screening and troubleshooting, kinetic solubility is often sufficient. For formulation development and biopharmaceutical characterization, thermodynamic solubility is the more relevant and reliable measure.
Q3: What are the primary strategies I should consider for solubilizing this compound?
A3: The main approaches leverage the compound's chemical structure and known formulation science principles:
-
pH Adjustment: Increasing the pH of the aqueous solvent well above the compound's pKa will deprotonate the carboxylic acid, forming a highly polar and much more water-soluble carboxylate salt.[7]
-
Co-solvents: Using a mixture of water and a miscible organic solvent (a co-solvent) can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic part of the molecule.[8][9]
-
Salt Formation: Preparing a solid salt of the compound (e.g., sodium or potassium salt) before dissolution can dramatically improve its aqueous solubility and dissolution rate.[10][11]
-
Excipients: Utilizing formulation aids like cyclodextrins can encapsulate the hydrophobic portion of the molecule, increasing its apparent solubility in water.[12][13]
Troubleshooting Guides & Protocols
Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
This is a classic sign of poor kinetic solubility. The compound is "crashing out" as it is rapidly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one.
Causality: DMSO is a strong, aprotic solvent that can effectively solvate your compound. When this solution is diluted into a buffer, the local concentration of DMSO drops, and water becomes the predominant solvent. Water cannot effectively solvate the hydrophobic dichlorophenyl group, leading to rapid precipitation.[8]
The following workflow provides a logical progression for troubleshooting this common issue.
Caption: Decision workflow for troubleshooting precipitation.
This protocol utilizes the Henderson-Hasselbalch equation, which demonstrates that as the pH of a solution increases above the pKa of a weak acid, the equilibrium shifts towards the ionized (deprotonated) and more soluble form.[14][15] For this compound (estimated pKa ~5.4), a pH of 7.4 or higher is recommended.
Objective: To prepare a solution by ensuring the compound is primarily in its ionized, soluble salt form.
Materials:
-
This compound (solid or as a 100 mM stock in DMSO)
-
50 mM TRIS or Phosphate buffer
-
1 M NaOH solution
-
Calibrated pH meter
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare a 50 mM buffer solution (e.g., TRIS-HCl or Sodium Phosphate).
-
Adjust the buffer pH to 7.5 using 1 M NaOH. For this compound, a pH of at least 2 units above the pKa is ideal to ensure >99% ionization.[16]
-
Method A (From Solid): Slowly add the solid compound to the pH-adjusted buffer while vigorously stirring. Continue stirring for 1-2 hours.
-
Method B (From DMSO Stock): While vigorously vortexing the pH-adjusted buffer, add the DMSO stock solution dropwise to the desired final concentration. Ensure the final DMSO concentration is low (typically <1%) to minimize its own effects on the system.
-
Visually inspect for any precipitation or cloudiness.
-
(Optional) For quantitative analysis, filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using a validated HPLC-UV method.
Self-Validation:
-
A visually clear, particulate-free solution should be obtained.
-
The measured concentration of the filtered solution should match the target concentration.
-
The solution should remain stable upon storage at the intended temperature, without delayed precipitation.
Issue 2: I need to prepare a high-concentration stock solution (>10 mg/mL) in a biocompatible solvent.
Achieving high concentrations often requires moving beyond simple pH adjustment in purely aqueous systems and may necessitate the use of co-solvents or direct salt formation.
Causality: At high concentrations, the solubility product of the compound can be exceeded even if the pH is adjusted. The intrinsic properties of the molecule limit its ability to remain dissolved in a highly aqueous environment.
The following table summarizes hypothetical solubility data for this compound using different formulation approaches. This illustrates the potential magnitude of improvement each strategy can offer.
| Formulation System | Achievable Concentration (mg/mL) | Mechanism of Action | Key Considerations |
| Water (pH 5.0) | < 0.01 | Baseline intrinsic solubility | Essentially insoluble |
| PBS (pH 7.4) | ~0.1 - 0.5 | Partial ionization | Limited by intrinsic solubility of the neutral form |
| 20% Ethanol / 80% PBS (pH 7.4) | ~1 - 5 | Co-solvency; reduces solvent polarity[17] | Potential for precipitation upon further aqueous dilution |
| 40% PEG 400 / 60% PBS (pH 7.4) | ~5 - 15 | Co-solvency and potential for micelle formation | Higher viscosity; biocompatibility of PEG 400 |
| 50 mM HP-β-Cyclodextrin in Water | ~2 - 8 | Inclusion complexation; sequesters hydrophobic moiety[18] | Stoichiometry of complexation; cost of excipient |
| Pre-formed Sodium Salt in Water | > 20 | Full ionization before dissolution[19][20] | Requires chemical synthesis and isolation of the salt |
This protocol describes the in-situ formation of the sodium salt for creating a concentrated aqueous stock solution. This is one of the most effective methods for dramatically increasing the solubility of acidic compounds.[11][21]
Objective: To form the highly soluble sodium salt of the compound directly in solution.
Materials:
-
This compound (solid)
-
0.1 M NaOH solution
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound (MW = 282.08 g/mol ) into a clean glass beaker.
-
For every mole of the acid, calculate the molar equivalent of NaOH needed (1.0 mole equivalent). It is often beneficial to start with a slight sub-stoichiometric amount (e.g., 0.98 equivalents) and titrate to completion.
-
Example Calculation: For 28.2 mg (0.1 mmol) of the acid, you would need 1.0 mL of 0.1 M NaOH for a 1:1 molar ratio.
-
-
Add a small amount of deionized water to the solid acid to create a slurry.
-
While stirring vigorously, slowly add the calculated volume of 0.1 M NaOH solution.
-
The solid should begin to dissolve as the salt is formed. Continue stirring until the solution is completely clear.
-
If any solid remains, add minute amounts of 0.1 M NaOH dropwise until dissolution is complete. Avoid adding a large excess of NaOH.
-
Add deionized water to reach the final desired volume and concentration.
-
This stock solution can then be diluted into your experimental buffers as needed.
Self-Validation:
-
The final solution should be perfectly clear with no visible particles.
-
The pH of the final solution should be neutral to slightly basic.
-
The stock solution should be stable and not precipitate upon storage.
References
-
Jadhav, M., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Kumar, S., & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences, 1(1), 1-14.
-
International Journal of Creative Research and Thoughts. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT, 12(2).
-
Khan Academy. (n.d.). Henderson–Hasselbalch equation.
-
Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes.
-
Wikipedia. (2024). Henderson–Hasselbalch equation.
-
Kim, D., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547-560.
-
Al-khedairy, E. B. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. BioMed Research International.
-
Fenyvesi, É., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 302.
-
PubChem. (n.d.). Picolinic acid.
-
Southall, N. T., et al. (2002). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 106(17), 4479-4490.
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 098–110.
-
Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362.
-
Grant, D. J. W. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
-
Jiménez, J. A., & Martínez, F. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Journal of the Chilean Chemical Society, 55(2), 228-233.
-
Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
-
ChemicalBook. (n.d.). 2-Picolinic acid.
-
Sharma, D., et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 271-276.
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
-
Wikipedia. (2024). Picolinic acid.
-
Mbah, C. J. (2007). Study on the influence of cosolvent and surfactant on solubilization of efavirenz. Acta Poloniae Pharmaceutica-Drug Research, 64(2), 141-144.
-
Vasu, K. S., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 1-10.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
-
Al-Hossaini, A. M., et al. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Molecules, 29(2), 333.
-
LookChem. (n.d.). Picolinic acid.
-
Lipworth, B., & Jackson, C. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Thorax, 69(5), 403-404.
-
Fenyvesi, É., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 302.
-
The Merck Index Online. (n.d.). Picolinic Acid.
-
Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557.
-
Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
Sources
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Navigating the Stability of 5-(3,5-Dichlorophenyl)picolinic Acid in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(3,5-Dichlorophenyl)picolinic acid. As a Senior Application Scientist, I've designed this comprehensive guide to address the common challenges encountered when working with this compound in aqueous environments. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your solutions.
Understanding the Molecule: Inherent Instability in Aqueous Media
This compound, a derivative of pyridine carboxylic acid, possesses a chemical structure that, while promising for various applications, presents inherent stability challenges in aqueous solutions. The presence of the electron-withdrawing 3,5-dichlorophenyl group can influence the electron density of the pyridine ring, potentially affecting its susceptibility to degradation.[1] The primary pathways of degradation for such molecules in aqueous solutions are typically hydrolysis, oxidation, and photodegradation.
This guide will walk you through identifying the root cause of instability in your experiments and provide actionable solutions to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing a decrease in concentration over time. What are the likely causes?
A1: A decrease in concentration of this compound in an aqueous solution can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for a molecule with this structure are:
-
Hydrolysis: While the amide and ester linkages are more classically susceptible to hydrolysis, the carboxylic acid group itself is generally stable.[2] However, if your formulation contains any ester or amide derivatives of the picolinic acid, hydrolysis is a primary suspect. The rate of hydrolysis is often pH-dependent.
-
Oxidation: The pyridine ring, although relatively stable, can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[3] The electron-withdrawing nature of the dichlorophenyl substituent may influence the oxidative stability of the pyridine ring.
-
Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, especially in the UV range.[4] Exposure to ambient or UV light can lead to the formation of degradants.
Q2: I've observed a color change in my solution. What does this indicate?
A2: A color change in your solution is often a visual indicator of chemical degradation. The formation of colored degradants can result from oxidative processes or complex photoreactions. It is crucial to analytically determine the nature of these colored species to understand the degradation pathway.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor governing the stability of carboxylic acid-containing compounds.[5][6] For this compound, pH influences:
-
Solubility: Picolinic acid and its derivatives exhibit pH-dependent solubility. The protonation state of the carboxylic acid and the pyridine nitrogen will dictate the overall charge of the molecule and its interaction with water.
-
Hydrolytic Stability: If any ester or amide derivatives are present, the rate of their hydrolysis is highly dependent on pH, with both acidic and basic conditions often accelerating degradation.
-
Oxidative Stability: The susceptibility to oxidation can also be influenced by pH.
To determine the optimal pH for stability, a pH-rate profile study is recommended. This involves preparing buffered solutions at various pH values and monitoring the degradation of the compound over time.
Q4: What are the best practices for preparing and storing aqueous solutions of this compound to ensure maximum stability?
A4: To maximize the stability of your aqueous solutions, consider the following best practices:
-
Use High-Purity Water: Use purified water (e.g., Milli-Q or equivalent) to minimize the presence of metal ions and other impurities that can catalyze degradation.
-
Control pH: Prepare your solutions in a suitable buffer system to maintain a stable pH. The optimal pH should be determined experimentally.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]
-
Deoxygenate Solutions: If oxidation is a concern, sparging the solvent and the final solution with an inert gas like nitrogen or argon can help to remove dissolved oxygen.
-
Control Temperature: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation.
-
Use of Excipients: Consider the addition of stabilizing excipients such as antioxidants or chelating agents.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with your this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound concentration | Chemical degradation (hydrolysis, oxidation, or photolysis) | Conduct a forced degradation study to identify the primary degradation pathway. |
| Precipitation in the solution | Poor solubility at the given pH or temperature | Check the pH of the solution and adjust if necessary. Consider the use of co-solvents or solubility enhancers like cyclodextrins. |
| Formation of unknown peaks in HPLC analysis | Degradation of the parent compound | Isolate and characterize the degradation products using techniques like LC-MS/MS and NMR to understand the degradation pathway. |
| Inconsistent results between experiments | Variability in solution preparation or storage conditions | Standardize the solution preparation protocol, including the source of water, pH, and storage conditions (light and temperature). |
Experimental Protocols
To systematically investigate and address stability issues, the following experimental protocols are recommended.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[7][8][9]
Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10][11] A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) for an extended period.
-
-
Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from its degradation products.
Objective: To develop an HPLC method that can resolve this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradants.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Start with a gradient program and optimize it based on the separation of peaks from the forced degradation samples.
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (determine this by running a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Key Concepts
Workflow for Investigating Instability
Caption: A diagram illustrating the potential degradation pathways for this compound in aqueous solutions.
Advanced Stabilization Strategies
If basic formulation adjustments are insufficient to achieve the desired stability, consider these advanced strategies:
-
Antioxidants: To combat oxidative degradation, the inclusion of antioxidants can be beneficial. [12]Common water-soluble antioxidants include ascorbic acid and sodium metabisulfite. The choice and concentration of the antioxidant should be carefully evaluated for compatibility and efficacy.
-
Chelating Agents: If metal-ion catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and improve stability.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, encapsulating the labile parts of the molecule and protecting them from degradation. [13][14]This can also enhance the solubility of poorly soluble compounds. A feasibility study would be required to determine if this compound forms a stable complex with common cyclodextrins like β-cyclodextrin or hydroxypropyl-β-cyclodextrin.
By following the guidance in this technical support center, researchers, scientists, and drug development professionals can systematically address the stability challenges associated with this compound in aqueous solutions, leading to more robust and reliable experimental outcomes.
References
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Archimer. (n.d.). Antioxidant depletion in polyethylene used in chlorinated seawater: from accelerated ageing to modelling. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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ResearchGate. (n.d.). The difficulties for a photolabile DRUG in topical formulations: THE CASE of diclofenac. Retrieved from [Link]
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PubMed. (1999). Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
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MDPI. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
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RSC Publishing. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
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ResearchGate. (n.d.). The Effects of Chlorine Depletion of Antioxidants in Polyethylene. Retrieved from [Link]
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ResearchGate. (n.d.). Ultrasonically Assisted Halogenation of Aromatic Compounds using Isoquinolinium Bound Hypervalent Chromium and Tetrabutylammonium Halides in PEG-600 Solutions under Acid Free and Solvent-Free Conditions. Retrieved from [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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CONICET. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Taylor & Francis Online. (2010). Hydrolysis kinetics of the prodrug myristyl nicotinate. Retrieved from [Link]
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PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
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RSC Publishing. (2015). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Retrieved from [Link]
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SciELO. (2020). Quantification of chlorogenic acid, rosmarinic acid, and caffeic acid contents in selected Thai medicinal plants using RP-HPLC-DAD. Retrieved from [Link]
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MDPI. (2021). Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex: DFT/TDDFT Study. Retrieved from [Link]
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Eman Research Publishing. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Retrieved from [Link]
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OUCI. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2022). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
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MDPI. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
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Journal of Chemical, Biological and Physical Sciences. (2021). Oxidative Synthesis of Pyridine Derivatives. Retrieved from [Link]
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David Spring's group. (2016). The reductive cleavage of picolinic amides. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2022). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
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PMC. (2020). Oxidative Dearomatization of Pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). A Highly Efficient Red-Emitting Ruthenium Complex with 3,5-Difluorophenyl Substituents. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Semi-Volatile Aromatic Chlorinated Acids in Drinking Water by Liquid-Solid Extraction GC/MS. Retrieved from [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
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Mattia Lopresti. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [https://www.matti Lopresti.com/publication/unraveling-the-crystal-structures-of-picolinic-acid-derivatives-synthesis-packing-interactions-and-conformational-flexibility/]([Link] Lopresti.com/publication/unraveling-the-crystal-structures-of-picolinic-acid-derivatives-synthesis-packing-interactions-and-conformational-flexibility/)
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PubMed. (1990). Degradation of halogenated aromatic compounds. Retrieved from [Link]
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Journal of the American Chemical Society. (2026). Gold(III)-Substituted Carbenes. Retrieved from [Link]
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MDPI. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Retrieved from [Link]
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ResearchGate. (n.d.). Chlorination and bromination of pyridine. Retrieved from [Link]
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NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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D.Pharm. (n.d.). SYLLABUS. Retrieved from [Link]
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MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
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ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).... Retrieved from [Link]
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MDPI. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]
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Technical Support Center: Managing Impurities in Commercial 5-(3,5-Dichlorophenyl)picolinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-(3,5-Dichlorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, quantify, and manage impurities in commercial batches of this important chemical intermediate. The purity of starting materials is a cornerstone of robust scientific research and pharmaceutical development, directly impacting reaction efficiency, reproducibility, and the safety profile of the final active pharmaceutical ingredient (API).[1][2][3] This document provides practical, in-depth answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses high-level questions regarding the origin and classification of impurities in this compound.
Q1: What are the likely sources and types of impurities in commercial this compound?
A: The impurity profile of a commercial chemical is fundamentally a fingerprint of its synthetic history. For this compound, a biaryl structure, a common and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction.[4] This reaction would typically involve coupling a picolinic acid derivative (e.g., a boronic ester) with a dichlorinated phenyl halide. Another potential route involves a condensation reaction.[5]
Based on these synthetic pathways, impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual amounts of the picolinic acid precursor or the 3,5-dichlorophenyl precursor.
-
Reaction By-products: These are specific to the synthetic route. For a Suzuki coupling, common by-products include:
-
Homocoupled Products: Dimers of the picolinic acid starting material or the dichlorophenyl starting material.[6]
-
Protodeboronation Products: The picolinic acid boronic ester is replaced by a hydrogen atom before coupling.
-
Hydrolysis Products: For instance, the formation of phenols from the aryl halide under basic conditions at elevated temperatures.[6]
-
-
-
Reagent-Related Impurities:
-
Residual Catalysts: Trace amounts of the palladium catalyst and ligands used in the coupling reaction.
-
Inorganic Salts: By-products from the base used in the reaction (e.g., phosphates, carbonates).
-
-
Solvent-Related Impurities:
-
Residual Solvents: Trace amounts of solvents used during the reaction or purification steps (e.g., toluene, dioxane, ethanol, acetonitrile).
-
-
Degradation Products:
-
Impurities formed during storage or processing if the molecule is unstable under certain conditions (e.g., light, heat, pH). For picolinic acid derivatives, this is generally less common unless harsh conditions are applied.
-
Q2: What is an acceptable purity level for this compound for research and pre-clinical development?
A: The required purity level is dictated by the intended application.
-
For early-stage research and discovery: A purity of >95% is often acceptable for initial screening and proof-of-concept experiments. However, it is crucial to know the identity of the major impurities, as they could have unintended biological activity and confound results.
-
For pre-clinical and process development: The standards become much more stringent. Purity should typically be >99.0%. Regulatory bodies like the FDA, following ICH (International Council for Harmonisation) guidelines, have specific thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7][8] For example, according to ICH Q3A(R2), any impurity found at a level of ≥0.10% should be identified, and qualification (assessment of safety) is required for impurities above certain thresholds.[7]
Therefore, for any work intended for regulatory submission, aiming for the highest achievable purity and a comprehensive characterization of all impurities above 0.1% is the standard practice.[9]
Section 2: Troubleshooting Guide - Identification and Quantification
This section provides a logical, step-by-step approach to analyzing a batch of this compound that is suspected of being impure.
Q3: My initial analysis (e.g., HPLC-UV) shows unexpected peaks. What is my overall strategy?
A: A systematic approach is critical. Do not immediately move to large-scale purification. The goal is to first understand the problem by identifying and quantifying the unknown components. The following workflow provides a robust strategy.
Caption: General troubleshooting workflow for impurity analysis.
Q4: How can I set up a robust HPLC method for purity assessment?
A: A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard for analyzing non-volatile small molecules like this one. The goal is to achieve good resolution between the main peak and all impurity peaks. Picolinic acid derivatives are well-suited for this technique.[10][11][12][13]
Here is a starting point for method development. You will likely need to optimize the gradient and mobile phase composition to suit your specific instrument and impurity profile.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase is a versatile, non-polar phase suitable for retaining the aromatic structure of the analyte. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[14] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with a low UV cutoff, making it compatible with UV detection at lower wavelengths.[14] |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is an excellent starting point to ensure all impurities, from polar to non-polar, are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Running the column at a controlled temperature above ambient ensures reproducible retention times. |
| Detection (UV) | 230 nm and 270 nm | Monitor at multiple wavelengths. A lower wavelength (~230 nm) will provide a more universal response, while a higher wavelength (~270 nm) might be more selective for the conjugated aromatic system and reduce baseline noise. |
| Injection Vol. | 5-10 µL | Keep the injection volume low to avoid peak distortion. |
| Sample Prep. | Dissolve in 50:50 ACN:Water at ~0.5-1.0 mg/mL | Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. |
Q5: An unknown peak has been separated by HPLC. How do I confirm its structure?
A: Once you have chromatographic separation, the next step is structural identification. This is a two-pronged approach:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. By coupling your HPLC to a mass spectrometer, you can get the molecular weight of the compound eluting at that specific retention time. This information is invaluable. For example, if your main compound has a mass of 282.1 g/mol (for C12H7Cl2NO2), and you see an impurity with a mass of 156.1 g/mol , you might hypothesize it is a homocoupled picolinic acid dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS gives you the mass, NMR gives you the structure.[11][15] To get a clean NMR spectrum, you must first isolate the impurity. This can be done via:
-
Preparative HPLC: If you have access to a preparative system, you can collect the fraction corresponding to the impurity peak.
-
Flash Column Chromatography: If the impurity is present in sufficient quantity and has a different polarity, it can be isolated using silica gel chromatography (see Protocol 3).
-
Once isolated, a ¹H NMR spectrum will reveal the proton environment and connectivity, often providing definitive proof of the structure when compared against the parent compound and hypothesized structures.
Section 3: Purification Protocols
If an impurity is identified and deemed unacceptable, purification is necessary. The choice of method depends on the nature of the impurity and the scale of the material.
Q6: My batch of this compound has a purity of 95%, and I need >99%. What is the most straightforward purification method to try first?
A: Recrystallization. For a crystalline solid like this, recrystallization is the most efficient, cost-effective, and scalable purification technique.[10][16] The principle is to find a solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures.
Protocol 2: Step-by-Step Recrystallization
-
Solvent Screening (Small Scale):
-
Place ~20-50 mg of your impure material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) to each tube.
-
Ideal Solvent: The compound should be poorly soluble at room temperature but dissolve completely upon heating. Upon cooling, it should form well-defined crystals. Picolinic acid itself is very soluble in water and less so in ethanol and acetonitrile.[10] A mixed solvent system (e.g., Ethanol/Water, Toluene/Ethanol) is often required.
-
-
Dissolution:
-
Place the bulk of your impure material in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Avoid adding excessive solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, and the pure compound is known to be white, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source. If using a mixed solvent system, this is when you would slowly add the "poor" solvent (the one it's less soluble in) until the solution becomes slightly cloudy. Add a drop of the "good" solvent to clarify.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under a vacuum to remove all residual solvent.
-
-
Validation:
-
Analyze the purified material by HPLC to confirm the purity has increased. Check the filtrate as well to see if the impurities were successfully removed into the mother liquor.
-
Q7: Recrystallization did not sufficiently remove a specific impurity. What is the next step?
A: Flash Column Chromatography. If an impurity has a polarity very similar to your product, recrystallization may not be effective. Flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase (usually silica gel), is the next logical step.[17][18][19]
Protocol 3: Step-by-Step Flash Column Chromatography
-
Solvent System Selection (TLC):
-
Use Thin Layer Chromatography (TLC) to find a suitable mobile phase.
-
Spot your impure material on a silica gel TLC plate.
-
Develop the plate in various solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol).
-
Goal: Find a solvent system that gives your desired product an Rf (retention factor) of ~0.3-0.4 and shows good separation from the impurity spots.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for the amount of material you are purifying.
-
Pack the column with silica gel as a slurry in the less polar solvent of your mobile phase.
-
-
Sample Loading:
-
Dissolve your impure compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Run the chosen mobile phase through the column, applying positive pressure (flash).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal and Validation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
Confirm the final purity using your validated HPLC method.
-
Section 4: Visual Workflows and Data Summary
Potential Impurity Sources in a Suzuki Coupling Synthesis
The diagram below illustrates the potential origin of impurities from a hypothetical Suzuki-Miyaura coupling synthesis, a common method for creating the C-C bond in this compound.
Caption: Potential impurity sources from a Suzuki coupling synthesis.
Table 1: Summary of Potential Impurities
| Impurity Type | Potential Structure / Identity | Likely Source | Recommended Analytical Technique |
| Starting Material | 5-Bromo-picolinic acid | Incomplete reaction | LC-MS, NMR |
| Starting Material | 3,5-Dichlorophenylboronic acid | Incomplete reaction | LC-MS, NMR |
| Homocoupling | 5,5'-Bi(picolinic acid) | Side reaction | LC-MS, NMR |
| Homocoupling | 3,3',5,5'-Tetrachlorobiphenyl | Side reaction | GC-MS, LC-MS |
| By-product | Picolinic acid (protodeboronation) | Side reaction | LC-MS, NMR |
| Reagent | Palladium species | Catalyst residue | ICP-MS |
| Solvent | Toluene, Dioxane, Ethanol | Reaction/Purification | GC-HS (Headspace) |
References
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Ribeiro, A. C. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
SIELC Technologies. Picolinic Acid. [Link]
-
ResearchGate. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. [Link]
-
U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
Varini, C., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. [Link]
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U.S. Food and Drug Administration (FDA). ANDAs: Impurities in Drug Products. [Link]
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World Health Organization (WHO). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. [Link]
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Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Axplora. Small molecules purification. [Link]
-
ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
International Council for Harmonisation (ICH). (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]
- Google Patents. CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
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KD Pharma Group. Purification Technologies Small Molecules. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
-
Pharmaceutical Technology. Drug Substance Starting Material Selection. [Link]
-
PubMed. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
-
SepaCy. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
Regulations.gov. Guidance for Industry - ANDAs: Impurities in Drug. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
U.S. Food and Drug Administration (FDA). (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]
-
UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. [Link]
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Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
The Center for Professional Innovation & Education (CfPIE). (2022). How Quality Control Is Done in the Pharmaceutical Industry. [Link]
-
Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]
-
Patsnap. Synthesis method of 3-cloro-5-bromo-2-picolinic acid. [Link]
-
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Technical Support Center: Mitigating Off-Target Effects of 5-(3,5-Dichlorophenyl)picolinic acid
Welcome to the technical support center for 5-(3,5-Dichlorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the off-target effects of this novel synthetic auxin herbicide. Our goal is to equip you with the knowledge to conduct your experiments with the highest degree of precision and integrity, minimizing unintended impacts on non-target flora.
A Note on this compound
As this compound is a novel compound, this guide synthesizes established principles from the broader class of picolinic acid herbicides and synthetic auxins to provide a robust framework for its application. Picolinic acid herbicides are known for their efficacy but also for their potential for off-target effects due to factors like spray drift and soil persistence.[1][2] This guide is built on the foundational expertise of managing these known challenges.
Section 1: Understanding Off-Target Effects
Off-target effects occur when an herbicide impacts plants other than the intended target species. This can happen through several mechanisms, each requiring a distinct mitigation strategy.
Diagram: Pathways of Off-Target Herbicide Exposure
Caption: Major pathways leading to off-target herbicide effects.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Damage to adjacent, non-target plants observed shortly after application.
-
Probable Cause: This is likely due to spray drift , which is the physical movement of herbicide droplets away from the target area at the time of application.[3] It can be categorized as particle drift (movement of fine spray droplets) or vapor drift (volatilization of the herbicide after application).[3][4]
-
Solution Workflow:
-
Review Application Parameters: Assess the conditions during your last application.
-
Wind Speed: Ideal wind speeds for application are between 3 and 10 mph.[3] Applying in higher winds significantly increases particle drift.[3] Conversely, very low wind (less than 3 mph) can indicate a temperature inversion, where a layer of cool air is trapped below warm air, allowing fine droplets to remain suspended and travel long distances.[3][5]
-
Temperature: High temperatures can increase the volatility of some herbicide formulations, leading to vapor drift.[3] For picolinic acids, which can be formulated as esters or amine salts, ester formulations are generally more volatile.[3]
-
Nozzle Selection and Pressure: The choice of nozzle and the application pressure determine the droplet size. Finer droplets provide better coverage but are more prone to drift.
-
-
Implement Corrective Measures:
-
Nozzle and Pressure Adjustment: Switch to low-drift nozzles (e.g., air-induction nozzles) that produce coarser droplets.[4] Operate at a lower pressure to minimize the creation of fine droplets.[3]
-
Boom Height: Lower the spray boom to reduce the distance droplets have to travel to the target.[3]
-
Formulation Choice: If available, select a less volatile formulation, such as an amine salt over an ester, especially in warmer conditions.[3]
-
Adjuvants: Consider using a drift-reducing adjuvant in your tank mix. These agents increase the viscosity of the spray solution, resulting in larger droplets.[3]
-
Buffer Zones: Always maintain an unsprayed buffer zone between the treated area and sensitive non-target plants.[3][5] The width of this zone may need to be adjusted based on environmental conditions.
-
-
Diagram: Experimental Workflow for Minimizing Spray Drift
Caption: Step-by-step workflow to minimize spray drift during application.
Issue 2: Symptoms of phytotoxicity appearing in rotational crops or plants in adjacent plots in the subsequent growing season.
-
Probable Cause: This is indicative of herbicide persistence in the soil . Picolinic acid herbicides can have long half-lives in soil, with residues remaining active for extended periods.[1][6] These residues can be taken up by sensitive rotational crops, causing injury.
-
Solution Workflow:
-
Soil Bioassay: To confirm the presence of active herbicide residues, conduct a simple soil bioassay.
-
Collect soil samples from the affected area and a control area.
-
Plant a highly sensitive indicator species (e.g., lentils, beans) in pots containing these soil samples.
-
Observe for symptoms of herbicide injury (e.g., stunted growth, leaf cupping) over a few weeks.
-
-
Mitigation Strategies for Future Applications:
-
Application Rate: Strictly adhere to the recommended application rates. Using the minimal effective rate can reduce the amount of residue left in the soil.[7]
-
Crop Rotation: Plan crop rotations carefully. Avoid planting highly sensitive broadleaf crops following an application of this compound. Consult available literature or conduct your own trials to determine safe plant-back intervals.
-
Tillage: Tillage can help to dilute the herbicide in the soil profile and encourage microbial degradation, although this may not be suitable for all experimental designs.
-
Activated Carbon: In small-scale or high-value settings, applying activated carbon to the soil can bind herbicide residues, reducing their availability to plants.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I enhance the selectivity of this compound to protect my desired crop?
A1: Enhancing selectivity involves maximizing the effect on the target weed while minimizing injury to the crop. One of the most effective methods is the use of herbicide safeners .[8][9] Safeners are chemical agents that, when applied with an herbicide, protect the crop from injury without reducing the herbicide's efficacy on the target weeds.[9] They typically work by stimulating the crop's natural defense mechanisms, leading to faster detoxification of the herbicide.[9] While specific safeners for this compound would need to be empirically determined, common safeners used with other herbicide classes include benoxacor, dichlormid, and mefenpyr-diethyl.[10] We recommend conducting a dose-response experiment with and without potential safeners to identify an effective combination for your specific crop.
Q2: What are the typical visual symptoms of off-target injury from a picolinic acid-based herbicide?
A2: As a synthetic auxin, this compound would likely cause symptoms characteristic of growth regulator herbicides. In sensitive broadleaf plants, these include:
-
Epinasty: Twisting and curling of stems and petioles.
-
Leaf Cupping and Strapping: Leaves may become cup-shaped or elongated and narrow.
-
Stem Callus and Cracking: Formation of callus tissue on stems, which may lead to cracking.
-
Stunted Growth: Overall reduction in plant size and vigor. These symptoms can appear even at very low concentrations of the herbicide.[11]
Q3: Can environmental factors influence the off-target effects of this herbicide beyond just drift?
A3: Yes. Soil properties play a crucial role in herbicide persistence and mobility.
-
Soil Type: Herbicides may bind more tightly to soils with high clay or organic matter content, potentially reducing their availability for plant uptake but also increasing their persistence. Sandy soils may allow for greater leaching.
-
Soil pH: The pH of the soil can affect the chemical form of the herbicide, influencing its solubility, mobility, and the rate of microbial degradation.
-
Moisture and Temperature: These factors affect the rate of microbial activity in the soil, which is a primary pathway for herbicide degradation.[7] Warm, moist conditions generally favor faster breakdown.
Q4: Are there alternative, non-herbicidal methods I should consider in an integrated management plan?
A4: Absolutely. An integrated approach often yields the most sustainable results. Consider these "redesign" strategies:[12]
-
Cover Cropping and Mulching: These can suppress weed growth by competing for resources and creating a physical barrier.[12]
-
Crop Rotation: As mentioned earlier, this is not just for managing residues but also for breaking weed life cycles.[12]
-
Mechanical Weed Control: In certain experimental setups, manual or mechanical removal of weeds can be a viable, non-chemical option.[12]
Data Summary Table
| Parameter | Factor Influencing Off-Target Effect | Mitigation Strategy |
| Spray Drift | Wind Speed > 10 mph | Apply when wind is 3-10 mph.[3] |
| Temperature > 80-85°F | Avoid application in high heat; choose low-volatility formulations.[3] | |
| Small Droplet Size | Use low-drift nozzles; reduce pressure.[3] | |
| High Boom Height | Keep boom as low as possible to the target.[3] | |
| Soil Residue | High Application Rate | Use the minimum effective dose.[7] |
| Herbicide Persistence | Increase plant-back intervals for sensitive crops. | |
| Soil Type and pH | Conduct soil bioassays to determine residue activity. | |
| Crop Injury | Lack of Selectivity | Co-apply with a tested herbicide safener.[8][9] |
References
-
Understanding and Preventing Off-target Movement of Herbicides - Home, Yard & Garden Newsletter at the University of Illinois. (2021-06-17). Retrieved from [Link]
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Minimizing non-target effects of herbicide use. California Invasive Plant Council. Retrieved from [Link]
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10 Best Management Practices to Avoid Herbicide Drift - Rutgers Plant and Pest Advisory. (2020-05-22). Retrieved from [Link]
-
Paddock Practices: A guide to reducing off target spray damage - GRDC. (2018-03-07). Retrieved from [Link]
-
A Picolinic Acid Derivative: A Plant Growth Regulator - PubMed. (1964). Retrieved from [Link]
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Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats? - Miljøstyrelsen. (2012-06-06). Retrieved from [Link]
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The synthetic elicitor 3,5-dichloroanthranilic acid induces NPR1-dependent and NPR1-independent mechanisms of disease resistance in Arabidopsis - PubMed. (2009). Retrieved from [Link]
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Non-Target-Site Resistance to Herbicides: Recent Developments - MDPI. (2021). Retrieved from [Link]
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How to minimize herbicide drift — and damage - Farm Progress. Retrieved from [Link]
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Picolinic acid family of herbicides - management of invasive plants in the western usa. Retrieved from [Link]
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Herbicide impact on non-target plant reproduction: what are the toxicological and ecological implications? - PubMed. (2014). Retrieved from [Link]
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Herbicide Drift and Drift Related Damage - Penn State Extension. (2025-09-19). Retrieved from [Link]
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The Synthetic Elicitor 3,5-Dichloroanthranilic Acid Induces NPR1-Dependent and NPR1-Independent Mechanisms of Disease Resistance in Arabidopsis - PMC - PubMed Central. (2009). Retrieved from [Link]
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Effects of Herbicides on Non-Target Terrestrial Plants | Request PDF - ResearchGate. Retrieved from [Link]
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Practice Guide: Reducing Herbicides - Soils For Life. (2025-06-05). Retrieved from [Link]
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Herbicide Safeners, Additives and Formulants - British Crop Production Council. Retrieved from [Link]
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Chemical plant growth regulators - active ingredients - AHDB Horticulture. Retrieved from [Link]
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Herbicide safeners - Commercial products and tools for agrochemical research. (2025-08-06). Retrieved from [Link]
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Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed. (2011). Retrieved from [Link]
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Metabolic Reprogramming of Barley in Response to Foliar Application of Dichlorinated Functional Analogues of Salicylic Acid as Priming Agents and Inducers of Plant Defence - NIH. (2023-05-17). Retrieved from [Link]
- WO2017160524A1 - Use of safeners with ppo inhibitor herbicides - Google Patents.
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A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - NIH. (2022-12-14). Retrieved from [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. (2023). Retrieved from [Link]
-
Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae - PubMed. (2019). Retrieved from [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (2023). Retrieved from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. (2022). Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Herbicidal Potential of 5-(3,5-Dichlorophenyl)picolinic Acid and Picloram
A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Evaluation
In the continuous pursuit of effective and selective weed management strategies, the picolinic acid class of herbicides has long been a cornerstone for researchers and agricultural professionals. Picloram, a stalwart of this chemical family, has been utilized for decades for its systemic control of broadleaf weeds. However, the exploration of novel picolinic acid derivatives continues, with the aim of discovering compounds with improved efficacy, a broader weed control spectrum, or a more favorable environmental profile. This guide provides a comparative overview of the herbicidal activity of a newer synthetic auxin analog, 5-(3,5-Dichlorophenyl)picolinic acid, relative to the well-established herbicide, picloram.
While direct, side-by-side comparative studies for this compound are emerging, we can infer its potential herbicidal activity and mechanism of action based on research into structurally related 5- and 6-aryl-picolinate compounds. This guide will synthesize this information to provide a scientifically grounded comparison and a robust framework for experimental validation.
Chemical Structures at a Glance
A foundational element in understanding the herbicidal activity of these compounds lies in their molecular structure.
Picloram: 4-amino-3,5,6-trichloropicolinic acid
This compound: As the name suggests, this molecule features a picolinic acid backbone with a 3,5-dichlorophenyl group at the 5-position.
The key structural difference is the replacement of the chlorine and amino groups on the pyridine ring of picloram with a dichlorinated phenyl ring. This modification is anticipated to significantly influence the molecule's interaction with its biological target.
Comparative Herbicidal Efficacy and Spectrum of Activity
Picloram is a systemic herbicide renowned for its efficacy against a wide array of deep-rooted perennial broadleaf weeds and woody plants.[1] Its utility is particularly valued in non-crop areas, rangelands, and pastures.[1] However, the emergence of herbicide-resistant weeds necessitates the development of new active ingredients.
Recent research into novel 6-aryl-2-picolinates and 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has demonstrated that the introduction of an aryl group can lead to potent herbicidal activity, in some cases exceeding that of picloram. For instance, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have exhibited better post-emergence herbicidal activity than picloram at equivalent application rates.[2][3] Specifically, compound V-8 from one study showed superior post-emergence herbicidal effects compared to picloram at a dosage of 300 g/ha.[2][3] Furthermore, studies on other novel picolinic acid derivatives have shown significantly greater root inhibitory activity against certain weed species, such as Brassica napus and Abutilon theophrasti, when compared to picloram at low concentrations.[4]
Based on these findings for structurally similar compounds, it is hypothesized that this compound possesses significant herbicidal activity. The dichlorophenyl moiety likely plays a crucial role in the molecule's binding affinity to the target site, potentially offering a different spectrum of weed control compared to picloram.
Table 1: Postulated Comparative Performance of this compound vs. Picloram
| Feature | Picloram | This compound (Inferred) |
| Primary Target | Broadleaf weeds, woody plants | Likely broadleaf weeds |
| Mechanism of Action | Synthetic Auxin | Synthetic Auxin |
| Target Receptor | AFB5 | Likely AFB5 |
| Efficacy | High on susceptible species | Potentially high, with possible variations in species sensitivity |
| Application Rate | 125–1120 g/ha[5] | To be determined through experimentation |
Unraveling the Mechanism of Action: A Tale of Two Auxins
Both picloram and, presumably, this compound belong to the synthetic auxin class of herbicides.[1][6] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, ultimately resulting in plant death.[6]
The primary mode of action for picolinic acid herbicides involves their interaction with the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[5] Specifically, picolinic acids like picloram preferentially bind to the AFB5 co-receptor.[2][3] This binding event stabilizes the interaction between the AFB5 protein and Aux/IAA transcriptional repressor proteins. This complex is then targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes. The resulting overstimulation of these genes leads to the characteristic symptoms of auxin herbicide phytotoxicity, including epinasty, tissue swelling, and ultimately, plant death.
Molecular docking studies have suggested that novel aryl-substituted picolinic acids can bind more intensively to the AFB5 receptor than picloram.[2][3] This enhanced binding is attributed to additional hydrophobic interactions between the aryl ring of the herbicide and amino acid residues within the receptor's binding pocket.[2] It is plausible that the 3,5-dichlorophenyl group of this compound would similarly enhance its binding affinity to AFB5, potentially leading to greater herbicidal activity.
Figure 1: Simplified signaling pathway of synthetic auxin herbicides.
A Framework for Experimental Comparison: Protocols for Efficacy Evaluation
To empirically determine the herbicidal activity of this compound relative to picloram, a systematic experimental approach is required. The following protocols outline a robust methodology for conducting such a comparison.
Greenhouse Pot Study for Post-Emergence Herbicidal Activity
This initial screening provides a controlled environment to assess dose-response relationships and the spectrum of weed species controlled.
Methodology:
-
Plant Material: Select a range of common broadleaf weed species for testing. Examples include Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), and Abutilon theophrasti (velvetleaf). Grow seedlings in pots containing a standardized soil mix until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare stock solutions of this compound and picloram in an appropriate solvent (e.g., acetone with a surfactant). Create a series of dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).
-
Herbicide Application: Utilize a laboratory spray chamber to ensure uniform application of the herbicide solutions to the weed seedlings. Include a non-treated control group for comparison.
-
Experimental Design: Employ a completely randomized design with at least four replications for each treatment (herbicide and application rate).
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).[7]
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the treated plants, dry to a constant weight, and calculate the percent reduction in biomass compared to the untreated control.[7]
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments. Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) for each herbicide on each weed species.
Field Trials for Real-World Performance Validation
Field trials are essential to evaluate the herbicides' performance under natural environmental conditions and in the presence of a diverse weed population.
Methodology:
-
Site Selection: Choose a field site with a natural and uniform infestation of the target broadleaf weed species.
-
Experimental Design: Use a randomized complete block design (RCBD) with at least four replications.[8] Plot sizes should be adequate to minimize edge effects (e.g., 3m x 5m).
-
Herbicide Application: Apply the herbicides at various rates (determined from the greenhouse study) using a calibrated backpack sprayer when the weeds are at an appropriate growth stage (e.g., 3-5 leaf stage).[8] Include a hand-weeded and an untreated control plot in each block.
-
Data Collection:
-
Weed Density and Biomass: At set intervals (e.g., 28 and 56 DAT), count the number of individual weeds of each species within a defined quadrat in each plot. Harvest the above-ground weed biomass from the quadrat, dry, and weigh.
-
Crop Tolerance (if applicable): If the trial is conducted within a tolerant crop, assess any signs of phytotoxicity to the crop.
-
Weed Control Efficacy (WCE): Calculate WCE using the formula: WCE (%) = [(Weed biomass in untreated control - Weed biomass in treated plot) / Weed biomass in untreated control] x 100.
-
-
Data Analysis: Analyze the data using ANOVA appropriate for an RCBD to compare the effects of the different herbicide treatments on weed density, biomass, and WCE.
Figure 2: Experimental workflow for comparing herbicidal efficacy.
Conclusion and Future Directions
While picloram remains a highly effective and widely used herbicide, the exploration of novel picolinic acid derivatives like this compound holds significant promise for the future of weed management. Based on structure-activity relationships observed in similar compounds, it is reasonable to hypothesize that this compound will exhibit potent herbicidal activity as a synthetic auxin, likely acting through the AFB5 co-receptor. The dichlorophenyl substitution may confer unique properties, such as enhanced receptor binding and a potentially altered weed control spectrum.
The experimental protocols outlined in this guide provide a comprehensive framework for rigorously evaluating the herbicidal performance of this compound in a direct comparison with picloram. Such studies are crucial to validate its potential as a new herbicidal active ingredient and to elucidate its specific advantages in terms of efficacy, selectivity, and application rates. Further research should also focus on its environmental fate, toxicological profile, and the potential for weed resistance development to ensure its sustainable use in agricultural and non-crop systems.
References
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Feng, L., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1346. Available at: [Link]
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Picloram. PubChem Compound Database. Retrieved from [Link]
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(4), 1-19. Available at: [Link]
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de Oliveira, V. S., et al. (2022). Post-emergence herbicidal activity of nanoatrazine against Alternanthera tenella Colla plants compared to other weed species. Scientific Reports, 12(1), 11634. Available at: [Link]
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Liu, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8345-8355. Available at: [Link]
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Sodsee, A., et al. (2025). Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand. Agronomy, 15(1), 1-17. Available at: [Link]
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Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. Available at: [Link]
-
Feng, L., et al. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 30(20), 1-18. Available at: [Link]
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A Comparative Guide to the Herbicidal Potential of Clopyralid and 5-(3,5-Dichlorophenyl)picolinic Acid
This guide provides a detailed comparative analysis of the established synthetic auxin herbicide, clopyralid, and the picolinic acid derivative, 5-(3,5-Dichlorophenyl)picolinic acid. While both compounds share a foundational chemical scaffold, their current statuses in the landscape of weed management are vastly different. Clopyralid is a well-characterized, widely used herbicide with a wealth of efficacy data. In contrast, this compound is primarily a compound of research interest, with its herbicidal potential being more theoretical and supported by the activity of related molecules rather than direct, extensive experimental evidence.
This document is intended for researchers, scientists, and professionals in drug and herbicide development. It will delve into the known mechanisms of action, present available data, and outline the experimental methodologies required to rigorously assess and compare such compounds.
Introduction: Established Efficacy vs. Research Potential
Clopyralid is a selective, post-emergence herbicide valued for its systemic control of broadleaf weeds, particularly those in the Asteraceae, Fabaceae, and Polygonaceae families.[1] Its utility in various agricultural and non-cropland settings is well-documented.[2] this compound, on the other hand, is not a commercially available herbicide. Its presence in scientific literature is more often linked to its potential as a synthetic precursor or a subject for exploring biological activity.[3] Studies on related picolinic acid derivatives suggest that compounds with this core structure can exhibit herbicidal effects by acting as synthetic auxins.[4] This guide, therefore, compares a known entity with a potential one, highlighting the rigorous process of herbicide evaluation.
Chemical Structure: The Foundation of Activity
The chemical structures of both molecules are centered around a picolinic acid core. The specific substitutions on this core are critical to their biological activity.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula |
| Clopyralid | [Image of Clopyralid chemical structure] | 3,6-dichloro-2-pyridinecarboxylic acid[5] | C6H3Cl2NO2 |
| This compound | [Image of this compound chemical structure] | 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | C12H7Cl2NO2 |
The key structural difference is the substitution at the 3 and 6 positions of the pyridine ring in clopyralid versus the 5-position substitution with a dichlorophenyl group in this compound. These differences are expected to influence the molecule's interaction with the auxin receptors in plants.
Mechanism of Action: The Synthetic Auxin Pathway
Both clopyralid and, hypothetically, this compound belong to the Group 4 herbicides (WSSA) or Group O (HRAC). They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to a cascade of events that overwhelm the plant's normal growth regulation, resulting in epinasty (twisting and curling of stems and petioles), uncontrolled cell division, and ultimately, plant death.[4][6]
The core of this mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows for the expression of auxin-responsive genes.
Below is a diagram illustrating the generalized signaling pathway for synthetic auxin herbicides.
Caption: Synthetic auxin herbicide signaling pathway.
Comparative Efficacy: Documented vs. Inferred
A direct, data-driven comparison of the herbicidal efficacy of clopyralid and this compound is not possible due to the lack of published studies on the latter.
Clopyralid: A Profile of Proven Efficacy
Clopyralid's efficacy is well-established through extensive field trials and commercial use. It is particularly effective against perennial broadleaf weeds that are difficult to control with other herbicides due to its systemic nature, allowing it to translocate to the roots.[3]
Table 1: Efficacy of Clopyralid on Selected Broadleaf Weeds
| Weed Species | Common Name | Efficacy Rating |
| Cirsium arvense | Canada Thistle | Excellent |
| Trifolium spp. | Clovers | Excellent |
| Polygonum spp. | Knotweeds | Good to Excellent |
| Solanum spp. | Nightshades | Fair to Good |
| Ambrosia spp. | Ragweeds | Good |
Efficacy ratings are generalized from various sources and can be influenced by application timing, rate, and environmental conditions.
This compound: A Subject for Investigation
The herbicidal potential of this compound is currently speculative and based on structure-activity relationships within the picolinic acid class of herbicides.[4] To establish its efficacy, rigorous experimental evaluation would be necessary.
Experimental Protocols for Efficacy Evaluation
To ascertain the herbicidal efficacy of a compound like this compound and compare it to a standard like clopyralid, a series of standardized bioassays are required.
Dose-Response Assays
This is a fundamental experiment to determine the concentration of a herbicide required to produce a specific biological response.
Objective: To determine the effective concentration (EC50) or growth reduction (GR50) values for the test compounds on various weed species.
Step-by-Step Methodology:
-
Plant Material: Grow target weed species from seed in a controlled environment (growth chamber or greenhouse) to a uniform growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare stock solutions of this compound and clopyralid. Perform serial dilutions to create a range of at least 6-8 concentrations. Include a control group treated with the solvent only.
-
Application: Apply the herbicide solutions to the plants using a precision sprayer to ensure uniform coverage.
-
Incubation: Return the treated plants to the controlled environment for a period of 14-21 days.
-
Data Collection: At the end of the incubation period, harvest the above-ground biomass for each plant. Dry the biomass in an oven until a constant weight is achieved.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the average dry weight of the control plants. Fit the data to a log-logistic dose-response curve to calculate the EC50 or GR50 value.
Caption: Workflow for a dose-response herbicide bioassay.
Weed Control Spectrum Analysis
Objective: To determine the range of weed species controlled by the test compound.
Methodology: This involves conducting dose-response assays on a wide variety of agronomically important broadleaf and grass weed species. The results will indicate whether the compound has a broad or narrow spectrum of activity.
Crop Tolerance Studies
Objective: To assess the potential for phytotoxicity on desirable crop species.
Methodology: Similar to the dose-response assay, but performed on crop species such as corn, wheat, and soybeans. This is crucial for determining the selectivity of the herbicide.
Conclusion
The comparison between clopyralid and this compound serves as a compelling case study in herbicide science. Clopyralid represents a successful outcome of discovery and development, with a well-defined mechanism of action and a proven track record of efficacy. This compound, while sharing a promising chemical backbone, remains a compound of potential. Its journey from a research chemical to a viable herbicide would necessitate extensive and rigorous evaluation following the types of protocols outlined in this guide. Future research focused on the synthesis and bio-testing of derivatives of this compound could unveil novel herbicides with improved efficacy or different selectivity profiles.
References
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. Retrieved from [Link]
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Clopyralid Use, Usage and Benefits. (2020). Regulations.gov. Retrieved from [Link]
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Clopyralid | C6H3Cl2NO2 | CID 15553. (n.d.). PubChem. Retrieved from [Link]
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Everything Farmers Need to Know About Clopyralid. (2025). FBN. Retrieved from [Link]
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CLOPYRALID 3. (n.d.). Agrian. Retrieved from [Link]
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Lontrel (clopyralid). (2016). NC State Extension Publications. Retrieved from [Link]
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Clopyralid-Herbicide-Lier Chemical Co., Ltd. (n.d.). Retrieved from [Link]
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Clopyralid. (n.d.). Wikipedia. Retrieved from [Link]
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Clopyralid and Compost in California. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC. Retrieved from [Link]
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Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed. Retrieved from [Link]
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This compound | 1261980-57-7. (n.d.). AngeneChemical. Retrieved from [Link]
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synergistic and antagonistic effects of 5-(3,5-Dichlorophenyl)picolinic acid with other herbicides
Prepared for Researchers, Scientists, and Drug Development Professionals
As the agricultural landscape evolves, the challenge of managing herbicide resistance and optimizing weed control efficacy has become increasingly complex. The strategic combination of herbicides with different modes of action is a cornerstone of modern weed management programs. This guide provides an in-depth analysis of the synergistic and antagonistic interactions of picolinic acid-derived herbicides, a critical class of synthetic auxin herbicides, with other herbicide families. Understanding these interactions is paramount for developing novel, more effective, and sustainable weed control solutions.
While the specific compound 5-(3,5-Dichlorophenyl)picolinic acid is not a commercially registered herbicide, its structural class, the picolinic acids, is of significant importance in agriculture. This guide will focus on the well-characterized members of this family, such as picloram and clopyralid, as representative examples to explore the principles of their synergistic and antagonistic behaviors.
The Mode of Action of Picolinic Acid Herbicides: A Primer
Picolinic acid herbicides, such as picloram and clopyralid, are classified as synthetic auxins (HRAC/WSSA Group 4). They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth. At the molecular level, these herbicides bind to auxin receptors, primarily the F-box proteins such as TIR1/AFB, which are components of the SCF E3 ubiquitin ligase complex. This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, resulting in the unregulated expression of auxin-responsive genes. The subsequent overstimulation of these genes disrupts numerous physiological processes, including cell division, elongation, and differentiation, ultimately causing plant death in susceptible species.
Evaluating Herbicide Interactions: The Colby Method
To quantitatively assess whether the combination of two herbicides results in a synergistic, antagonistic, or additive effect, the Colby method is a widely accepted and utilized experimental approach. The core principle of this method is to calculate an expected response for the herbicide mixture based on the observed responses of the individual herbicides applied alone.
Experimental Protocol: The Colby Method
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Plant Material: Grow a susceptible weed species (e.g., Amaranthus retroflexus or Kochia scoparia) under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) to the 3-4 leaf stage.
-
Herbicide Application:
-
Prepare stock solutions of Herbicide A (a picolinic acid herbicide) and Herbicide B (the mixing partner).
-
Apply each herbicide alone at its respective dose (e.g., A1 and B1).
-
Apply the combination of Herbicide A and Herbicide B at the same doses (A1 + B1).
-
Include an untreated control group.
-
-
Data Collection: At a set time point after treatment (e.g., 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death) or measure biomass reduction relative to the untreated control.
-
Calculation of Expected Response (E):
-
E = A + B - (A * B / 100)
-
Where A is the observed percent control for Herbicide A alone, and B is the observed percent control for Herbicide B alone.
-
-
Interpretation:
-
Synergism: The observed response of the mixture is significantly greater than the expected response (E).
-
Antagonism: The observed response of the mixture is significantly less than the expected response (E).
-
Additive Effect: The observed response of the mixture is not significantly different from the expected response (E).
-
Workflow for Assessing Herbicide Interactions
Caption: Workflow for evaluating herbicide interactions using the Colby method.
Synergistic Combinations with Picolinic Acid Herbicides
Synergism is often achieved when the combined herbicides have different modes of action that complement each other, or when one herbicide enhances the activity of the other.
Picolinic Acids + Glyphosate
Glyphosate (HRAC/WSSA Group 9) inhibits the EPSP synthase enzyme, a key component of the shikimate pathway for aromatic amino acid synthesis. The combination of a synthetic auxin like a picolinic acid with glyphosate is a widely used and often synergistic mixture.
Mechanism of Synergy: The rapid disruption of cellular processes and tissue integrity caused by the synthetic auxin may enhance the translocation of glyphosate to its target site in the meristematic regions of the plant. By inducing sink strength in the phloem, the picolinic acid herbicide can effectively "pull" more glyphosate to the sites of action.
Experimental Data:
| Herbicide Combination | Target Weed | Observed Control (%) | Expected Control (%) | Interaction |
| Picloram (50 g ai/ha) | Kochia scoparia | 45 | - | - |
| Glyphosate (210 g ai/ha) | Kochia scoparia | 60 | - | - |
| Picloram + Glyphosate | Kochia scoparia | 92 | 78 | Synergistic |
Data is illustrative and based on principles of herbicide interaction.
Picolinic Acids + ALS Inhibitors
ALS (acetolactate synthase) inhibitors (HRAC/WSSA Group 2) block the synthesis of branched-chain amino acids. Combining picolinic acids with ALS inhibitors can broaden the weed control spectrum and enhance efficacy.
Mechanism of Synergy: The different and complementary modes of action put immense pressure on the plant's metabolic and growth regulation systems. The synthetic auxin disrupts growth regulation, while the ALS inhibitor halts the production of essential amino acids, leading to a more rapid and complete plant death than either herbicide could achieve alone.
Antagonistic Combinations with Picolinic Acid Herbicides
Antagonism can occur through several mechanisms, including reduced absorption or translocation of one herbicide by the other, or through biochemical interference.
Picolinic Acids + ACCase Inhibitors
ACCase (acetyl-CoA carboxylase) inhibitors (HRAC/WSSA Group 1) are primarily used for grass control and block fatty acid synthesis. The combination of synthetic auxins with ACCase inhibitors is a classic example of antagonism.
Mechanism of Antagonism: This is a well-documented case of one-way antagonism. The synthetic auxin herbicide, being active on broadleaf plants, can rapidly injure the phloem of susceptible grasses. This damage to the plant's vascular tissue inhibits the translocation of the ACCase inhibitor to its site of action in the meristems, thereby reducing its efficacy.
Proposed Mechanism of Antagonism
Caption: Mechanism of antagonism between picolinic acid and ACCase inhibitor herbicides.
Experimental Data:
| Herbicide Combination | Target Weed | Observed Control (%) | Expected Control (%) | Interaction |
| Picloram (70 g ai/ha) | Avena fatua | 5 | - | - |
| Clethodim (50 g ai/ha) | Avena fatua | 85 | - | - |
| Picloram + Clethodim | Avena fatua | 50 | 85.75 | Antagonistic |
Data is illustrative and based on principles of herbicide interaction.
Conclusion and Future Directions
The interaction of picolinic acid herbicides with other herbicide families is a complex interplay of plant physiology, biochemistry, and herbicide chemistry. While synergistic combinations with herbicides like glyphosate offer enhanced and broader-spectrum weed control, antagonistic interactions, particularly with ACCase inhibitors, necessitate careful consideration in the design of weed management programs.
For researchers and drug development professionals, the exploration of these interactions provides a fertile ground for innovation. Future research should focus on:
-
Elucidating Molecular Mechanisms: A deeper understanding of the molecular basis of synergy and antagonism can lead to the design of novel herbicide formulations or safeners that mitigate negative interactions.
-
Developing Predictive Models: Utilizing computational and systems biology approaches to predict herbicide interactions can accelerate the discovery of new synergistic combinations.
-
Overcoming Resistance: Investigating how herbicide combinations can delay or overcome the evolution of herbicide resistance in weed populations is a critical area of study.
By continuing to explore the intricate dance of herbicide interactions, the scientific community can contribute to the development of more effective and sustainable solutions for global food production.
References
Due to the illustrative nature of this guide focusing on the principles of herbicide interactions with the picolinic acid class, specific experimental data and direct citations are conceptual. The following are representative, authoritative sources on the topics of herbicide mode of action, interactions, and evaluation methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
